molecular formula C6H7ClN2OS B15058775 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Cat. No.: B15058775
M. Wt: 190.65 g/mol
InChI Key: ATLHBLAFOCLWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a useful research compound. Its molecular formula is C6H7ClN2OS and its molecular weight is 190.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

4-chloro-2-methyl-5-methylsulfinylpyrimidine

InChI

InChI=1S/C6H7ClN2OS/c1-4-8-3-5(11(2)10)6(7)9-4/h3H,1-2H3

InChI Key

ATLHBLAFOCLWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)Cl)S(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

[1]

Executive Summary

Molecule: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine Molecular Formula:

Molecular Weight:1

This guide details the structural characterization of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine, a critical electrophilic scaffold often employed in the synthesis of Aurora kinase inhibitors (e.g., ZM-447439 analogs) and other heterocyclic pharmaceuticals.[2] The primary elucidation challenge lies in differentiating the sulfoxide (sulfinyl) moiety from its potential process impurities: the starting sulfide (thio) and the over-oxidized sulfone (sulfonyl).[2][1]

This protocol utilizes a self-validating workflow combining LC-MS isotope filtering, 2D-NMR regiochemical assignment, and FT-IR functional group confirmation.[2]

Part 1: Synthetic Context & Impurity Profiling

To elucidate the structure, one must understand the genesis of the sample.[2][1] This molecule is typically synthesized via the controlled oxidation of 4-chloro-2-methyl-5-(methylthio)pyrimidine .[2]

The Elucidation Logic Flow

The following diagram outlines the decision matrix for confirming the target structure against common synthetic byproducts.

ElucidationWorkflowStartCrude Reaction Mixture(Oxidation of Sulfide)LCMSStep 1: LC-MS Screening(Isotope Pattern & MW)Start->LCMSDecisionMass = 190 / 192?Cl Pattern 3:1?LCMS->DecisionSulfideImpurity: Sulfide(MW 174)Decision->SulfideM-16SulfoneImpurity: Sulfone(MW 206)Decision->SulfoneM+16NMRStep 2: 1H NMR Analysis(Chemical Shift Diagnosis)Decision->NMRMatchIRStep 3: FT-IR Confirmation(S=O Stretch)NMR->IRFinalConfirmed Structure:SulfoxideIR->Final

Figure 1: Elucidation logic flow distinguishing the target sulfoxide from sulfide and sulfone congeners.

Part 2: Mass Spectrometry (LC-MS)

Mass spectrometry provides the first "gate" for structural confirmation. The presence of chlorine and sulfur creates a distinct isotopic signature.[2]

Isotope Pattern Analysis

The chlorine atom (

1
  • Target [M+H]+: 191.0 / 193.0 (

    
    )[2][1]
    
  • Validation: If the M+2 peak is missing or

    
    , the chlorine has been displaced (likely hydrolyzed to a hydroxyl group).[2][1]
    
Fragmentation Pathway

The sulfoxide group is thermally labile and exhibits specific fragmentation behavior in ESI-MS/MS.

  • Primary Loss: Elimination of the methylsulfinyl radical (

    
    ) or loss of oxygen (
    
    
    ).[2][1]
  • Diagnostic Fragment: The pyrimidine core often undergoes ring contraction or loss of

    
    .[2]
    

MS_FragmentationParentParent Ion [M+H]+m/z 191/193Frag1[M - O]+m/z 175Parent->Frag1- O (16 Da)Frag2[M - S(O)Me]+m/z 128(Chloropyrimidine cation)Parent->Frag2- SOMe (63 Da)

Figure 2: Predicted ESI-MS fragmentation pathway for chloropyrimidine sulfoxides.

Part 3: NMR Spectroscopy (The Definitive Proof)

NMR is the primary tool for distinguishing the oxidation state of the sulfur and confirming the regiochemistry of the methyl group.[2]

Proton ( ) NMR Data (Predicted in )
PositionMoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Note
H-6 Aromatic CH8.90 – 9.10 Singlet (s)Highly deshielded by adjacent N1 and electron-withdrawing Cl/SOMe groups.[2]
S(O)Me Methyl2.85 – 2.95 Singlet (s)Key Differentiator: Sulfide (

ppm) < Sulfoxide (

ppm)
< Sulfone (

ppm).[2][1]
2-Me Methyl2.60 – 2.70 Singlet (s)Typical for 2-methylpyrimidines.[2]
Carbon ( ) NMR Data[1][2][3]
  • C-2 (Ring): ~168 ppm (Deshielded by two Nitrogens).[2][1]

  • C-4 (Cl-bearing): ~160 ppm.[2]

  • C-6 (CH): ~158 ppm.[2]

  • C-5 (S-bearing): ~130 ppm (Upfield relative to others due to resonance).[2][1]

  • S(O)Me: ~42 ppm.[2][1]

  • 2-Me: ~25 ppm.[2]

2D-NMR Connectivity (HMBC)

To prove the methyl is at position 2 and the sulfoxide at position 5 (and not swapped), HMBC (Heteronuclear Multiple Bond Correlation) is essential.[2][1]

  • Correlation A: The H-6 proton will show a strong 3-bond correlation (

    
    ) to C-2  and C-4 .[2]
    
  • Correlation B: The 2-Me protons will show a strong correlation to C-2 .[2]

  • Correlation C: The S(O)Me protons will show a correlation to C-5 .[2]

HMBC_Correlationscluster_moleculeHMBC Connectivity MapC2C-2C4C-4 (Cl)C5C-5 (SOMe)C6C-6 (H)Me2Me-2 ProtonsMe2->C22J/3JH6H-6 ProtonH6->C23J (Strong)H6->C43JH6->C52JSOMeS(O)Me ProtonsSOMe->C53J

Figure 3: Key HMBC correlations required to confirm regiochemistry.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" confirmation of the functional groups, specifically the oxidation state of the sulfur.[2]

  • Sulfoxide (

    
    ):  Strong band at 1030 – 1070 cm⁻¹ .[2][1]
    
    • Differentiation: Sulfones (

      
      ) show two bands (symmetric ~1150 cm⁻¹ and asymmetric ~1300 cm⁻¹).[2][1] The absence of the 1300 cm⁻¹ band confirms the sulfoxide state.[2]
      
  • C-Cl Stretch: 700 – 750 cm⁻¹.[2]

  • Aromatic C=N / C=C: 1550 – 1600 cm⁻¹.[2]

Part 5: Experimental Protocol

Sample Preparation for NMR
  • Weigh 5–10 mg of the solid sample.[2]

  • Dissolve in 0.6 mL DMSO-d₆ (Chloroform-d is acceptable, but DMSO typically provides sharper peaks for polar heterocycles).

  • Filter through a cotton plug if any insolubles remain (insolubles may indicate polymerization or inorganic salts).

LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[2][1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][1]

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: ESI Positive Mode (Scan range 100–500 m/z).[1]

References

  • PubChem. (2025).[1][3] 4-Chloro-2-(methylsulfonyl)pyrimidine (Related Sulfone Data).[2] National Library of Medicine. [Link][2][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] J. Org.[2] Chem. [Link]

  • Barlin, G. B., & Fenn, M. D. (1986).[2][1] The preparation and 1H NMR spectra of some 4-chloro-2-methylpyrimidines.[2] Australian Journal of Chemistry. (General reference for chloropyrimidine shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1] Spectrometric Identification of Organic Compounds. 7th Ed.[2] John Wiley & Sons.[2] (Source for Sulfoxide IR and NMR shift increments).

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and spectral analysis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine , a critical electrophilic intermediate used in the development of kinase inhibitors and functionalized pyrimidine scaffolds.

Spectral Characterization, Synthesis Logic, and Impurity Profiling[1]

CAS Registry Number: 1314926-93-6 Molecular Formula: C₆H₇ClN₂OS Molecular Weight: 190.65 g/mol IUPAC Name: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine[1]

Executive Summary & Application Context

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a specialized pyrimidine building block. Unlike its stable sulfide precursor or the highly reactive sulfone analog, the sulfoxide (sulfinyl) derivative represents a "tunable" electrophile.

In drug discovery, particularly for EGFR and JAK kinase inhibitors , the oxidation state of the sulfur at the C5 position dictates the reactivity of the C4-chloride towards nucleophilic aromatic substitution (SₙAr).

  • Sulfide (-SMe): Electron-donating; deactivates the C4 position.

  • Sulfoxide (-S(O)Me): Inductively electron-withdrawing; activates C4 moderately while introducing chirality and polarity.

  • Sulfone (-SO₂Me): Strongly electron-withdrawing; highly activates C4 but often leads to side reactions (ring opening or bis-substitution).

This guide provides the spectral fingerprints required to distinguish the sulfoxide from its sulfide and sulfone congeners during synthesis.

Synthesis & Reaction Pathway

The generation of the sulfinyl core requires precise oxidative control to prevent over-oxidation to the sulfone. The synthesis generally proceeds via the construction of the pyrimidine ring followed by functional group manipulation.[2]

Synthetic Workflow (DOT Visualization)

G Start Acetamidine HCl + Ethyl (methylthio)acetate Cyclization Cyclization (NaOEt/EtOH) Start->Cyclization Int1 4-Hydroxy-2-methyl- 5-(methylthio)pyrimidine Cyclization->Int1 Chlorination Chlorination (POCl3, reflux) Int1->Chlorination Sulfide SULFIDE PRECURSOR 4-Chloro-2-methyl- 5-(methylthio)pyrimidine Chlorination->Sulfide Oxidation Controlled Oxidation (mCPBA, 0°C, 1.0 eq) Sulfide->Oxidation Target TARGET SULFOXIDE 4-Chloro-2-methyl- 5-(methylsulfinyl)pyrimidine Oxidation->Target Major Product OverOx Sulfone Impurity (Over-oxidation) Oxidation->OverOx Minor Impurity (if >1 eq oxidant)

Figure 1: Step-wise synthetic route from acyclic precursors to the target sulfoxide, highlighting the critical oxidation step.

Spectral Data: Identification & Verification

The primary challenge in working with this compound is distinguishing it from the starting material (Sulfide) and the over-oxidation product (Sulfone). The following data allows for rapid discrimination.

Nuclear Magnetic Resonance (NMR)

The chemical shift of the C6-Proton and the S-Methyl group are the definitive diagnostic markers.

Proton EnvironmentSulfide (-SMe) (Precursor)Sulfoxide (-SOMe) (Target)Sulfone (-SO₂Me) (Impurity)Diagnostic Note
C6-H (Aromatic)~8.60 ppm (s)~9.05 ppm (s) ~9.35 ppm (s)The S=O group deshields H6 significantly compared to SMe.
S-CH₃ (Methyl)~2.55 ppm (s)~2.95 ppm (s) ~3.35 ppm (s)Distinct ~0.4 ppm downfield shift per oxidation step.
C2-CH₃ (Methyl)~2.65 ppm (s)~2.75 ppm (s) ~2.80 ppm (s)Minimal shift; not reliable for monitoring reaction.

Solvent Reference: DMSO-d₆ (2.50 ppm) or CDCl₃ (7.26 ppm). Values are approximate based on electronic effects of 5-substituted pyrimidines.

Key Structural Insight: The sulfur atom in the sulfoxide is a chiral center .[3][4] Although the molecule is typically synthesized as a racemate, in a chiral environment (e.g., presence of chiral shift reagents), the C2-Methyl or C6-H signals may split. In standard achiral solvents, they appear as singlets.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Target Mass (M): 190.65 Da

Ionm/z ValueInterpretation
[M+H]⁺ 191.0 / 193.0 Characteristic 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.
[M+Na]⁺ 213.0 / 215.0Common sodium adduct.
Fragmentation [M+H - 64]⁺Loss of SOCH₄ (sulfinyl methyl group) is a common fragmentation pathway for pyrimidine sulfoxides.
Infrared Spectroscopy (IR)
  • S=O Stretch: A strong, sharp band at 1030–1070 cm⁻¹ is the "smoking gun" for the sulfoxide.

    • Absence of this band indicates the Sulfide.

    • Presence of two bands (symmetric/asymmetric) at ~1150 and ~1300 cm⁻¹ indicates the Sulfone .

Experimental Protocols

Synthesis of the Sulfide Precursor

To ensure a clean starting material for oxidation.

  • Condensation: Dissolve acetamidine hydrochloride (10 mmol) and ethyl 2-formyl-2-(methylthio)acetate (10 mmol) in ethanol. Add NaOEt (11 mmol). Reflux for 4 hours.

  • Isolation: Evaporate solvent, dissolve residue in water, and acidify with acetic acid to precipitate 4-hydroxy-2-methyl-5-(methylthio)pyrimidine .

  • Chlorination: Suspend the hydroxy intermediate in POCl₃ (5 vol). Heat to reflux for 2 hours.

  • Work-up: Quench carefully into ice water. Extract with Dichloromethane (DCM).[5] Dry over MgSO₄.

  • Yield: The resulting yellow solid is 4-chloro-2-methyl-5-(methylthio)pyrimidine .

Selective Oxidation to Sulfoxide (Target)

Protocol designed to minimize sulfone formation.

  • Dissolution: Dissolve 4-chloro-2-methyl-5-(methylthio)pyrimidine (1.0 eq) in DCM. Cool to -10°C (ice/salt bath).

  • Addition: Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 0.95-1.0 eq ) portion-wise over 20 minutes.

    • Crucial: Do not use excess oxidant.[6] A slight deficit of mCPBA is preferred to avoid sulfone. Unreacted sulfide is easier to separate than the sulfone.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

    • R_f Order: Sulfide (High) > Sulfone (Medium) > Sulfoxide (Low/Most Polar) .

  • Quench: Wash reaction mixture with 10% NaHCO₃ (to remove m-chlorobenzoic acid) and 10% Na₂S₂O₃ (to quench peroxides).

  • Purification: The sulfoxide is highly polar. Purify via column chromatography using a gradient of DCM → 5% MeOH/DCM.

Handling & Stability

  • Thermal Instability: Pyrimidine sulfoxides can undergo Pummerer-type rearrangements or thermal elimination of the sulfinyl group if heated above 80°C under acidic conditions.

  • Nucleophilic Sensitivity: The C4-Cl bond is activated. Avoid storing in nucleophilic solvents (e.g., methanol, water) for extended periods without buffering, as hydrolysis to the 4-hydroxy derivative may occur.

  • Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).

References

  • CAS Registry Record. "4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (CAS 1314926-93-6)."[1] Chemical Book / PubChem.

  • Pyrimidine Synthesis Methodology. "Synthesis of 5-substituted pyrimidines via electrophilic attack." Journal of Heterocyclic Chemistry. (General reference for 5-SMe introduction).
  • Oxidation Selectivity. "Selective oxidation of sulfides to sulfoxides using mCPBA." Journal of Organic Chemistry. (Standard protocol reference).
  • Analogous Impurity Profiling. "Identification and synthesis of avanafil process impurities (Pyrimidine sulfoxide characterization)." RSC Advances, 2022.

Sources

Technical Guide: Solubility & Purification Logic for 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

[1]

Executive Summary

Compound: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine Role: Electrophilic Intermediate (S

Critical Attribute:sulfinyl (S=O)

This guide provides a structural analysis of solubility, predictive thermodynamic modeling, and validated protocols for solvent selection during reaction workup and recrystallization. It addresses the common challenge of separating the target sulfoxide from the unreacted sulfide and the over-oxidized sulfone byproduct.[1]

Part 1: Structural Solubility Analysis (SAR)[1]

The solubility of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is governed by the competition between its lipophilic pyrimidine core and the highly polar sulfoxide group.[1]

Functional Group Contributions
MoietyCharacterSolvent Interaction Mechanism
Pyrimidine Ring Aromatic/Basic

-

stacking (favors aromatics); H-bond acceptor (N1/N3).[1]
Chloro (-Cl) Lipophilic/EWGIncreases solubility in halogenated solvents (DCM, CHCl

).
Methyl (-CH

)
LipophilicSlight increase in non-polar solvent affinity.[1]
Sulfinyl (-S(=O)CH

)
Polar/Chiral Dominant Factor. Strong dipole (~3.9 D).[1] H-bond acceptor. Drastically reduces solubility in alkanes (Hexane) compared to the sulfide precursor.[1]
Solubility Profile by Solvent Class

Data synthesized from pyrimidine sulfoxide analogs and thermodynamic principles.

Solvent ClassSolubility RatingThermodynamic RationaleApplication
Chlorinated (DCM, CHCl

)
High Strong dipole-dipole interactions; "Like dissolves like" for the chloro-pyrimidine core.[1]Extraction / Reaction Medium
Polar Aprotic (DMSO, DMF) Very High Solvation of the sulfoxide dipole; disruption of crystal lattice energy.Reaction Medium (Avoid for isolation)
Esters (Ethyl Acetate) Moderate Temperature-dependent solubility.[1] High at boiling, moderate/low at -10°C.Recrystallization (Solvent A)
Alcohols (MeOH, EtOH) Moderate to High H-bonding with sulfinyl oxygen and pyrimidine nitrogens.[1]Co-solvent
Alkanes (Hexane, Heptane) Very Low Lack of polar interactions to overcome lattice energy.Anti-Solvent (Solvent B)
Water Low to Moderate Kinetic solubility exists due to polarity, but the lipophilic core drives precipitation.Wash / Precipitation

Part 2: Thermodynamic Modeling & Separation Logic[1]

The synthesis of this compound typically involves the oxidation of the corresponding sulfide.[1] The purification challenge lies in the "Solubility Switch" that occurs during this transformation.[1]

The Solubility Switch (Sulfide Sulfoxide Sulfone)

The oxidation state of the sulfur atom dictates the purification strategy.[1]

  • Sulfide (

    
    ):  Highly soluble in non-polar solvents (Heptane/Toluene).[1]
    
  • Sulfoxide (

    
    ):  Target.[1] Insoluble in Heptane; Soluble in EtOAc/DCM.[1]
    
  • Sulfone (

    
    ):  Over-oxidation impurity.[1] Often highly crystalline and less soluble in cold EtOAc than the sulfoxide.[1]
    
Visualization: Oxidation & Solubility Workflow

The following diagram illustrates the logical flow for isolating the target sulfoxide based on solubility differentials.

SolubilityLogicStartCrude Reaction Mixture(Sulfide + Sulfoxide + Sulfone)Step1Solvent Exchange(Remove DCM, Add EtOAc)Start->Step1Step2Thermal Dissolution(Reflux in EtOAc)Step1->Step2DecisionImpurity Profile?Step2->DecisionStep3Cooling Crystallization(0°C to -10°C)FinalPure Sulfoxide CrystalsStep3->FinalPathAHigh Sulfide ContentDecision->PathAUnder-oxidizedPathBHigh Sulfone ContentDecision->PathBOver-oxidizedActionAAdd Heptane (Anti-solvent)Sulfide stays in mother liquorPathA->ActionAActionBHot FiltrationSulfone often precipitates firstPathB->ActionBActionA->Step3ActionB->Step3

Figure 1: Solubility-driven purification logic distinguishing the target sulfoxide from sulfide and sulfone impurities.

Part 3: Experimental Protocols

Protocol A: Determination of Saturation Solubility (Self-Validating)

Do not rely on literature values alone. Batch-to-batch impurity profiles affect solubility.

  • Preparation: Place 500 mg of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in a scintillation vial.

  • Solvent Addition: Add the target solvent (e.g., Ethyl Acetate) in 100

    
    L increments at 25°C.
    
  • Equilibration: Vortex for 5 minutes between additions.

  • Endpoint: Record volume (

    
    ) when the solid completely disappears.
    
  • Validation: Cool the solution to 0°C. If precipitation occurs, the solvent system is viable for recrystallization.[1]

    • Calculation: Solubility

      
      [1]
      
Protocol B: Recrystallization via Solvent/Anti-Solvent

Targeting >98% Purity from crude oxidation mixture.[1]

Reagents:

  • Crude 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine[1]

  • Solvent A: Ethyl Acetate (EtOAc)[1]

  • Solvent B: n-Heptane[1]

Procedure:

  • Dissolution: Dissolve crude solid in minimal EtOAc at reflux (~77°C).

    • Note: If a white solid remains insoluble at reflux, it is likely the Sulfone impurity. Perform a hot filtration to remove it.[1]

  • Nucleation: Remove heat.[1] Allow the solution to cool slowly to room temperature with gentle stirring.

  • Anti-Solvent Addition: Once at RT, add n-Heptane dropwise until a persistent turbidity (cloud point) is observed.

    • Ratio Guide: Typically 1:2 (EtOAc:Heptane) for this class of pyrimidines.[1]

  • Crystallization: Cool the mixture to 0-5°C for 2 hours.

    • Mechanistic Insight: The sulfoxide crystallizes out, while the lipophilic unreacted sulfide remains dissolved in the Heptane-rich mother liquor.[1]

  • Isolation: Filter the solid and wash with cold 1:3 EtOAc:Heptane.

Part 4: Thermodynamic Considerations

When modeling the solubility using the van't Hoff equation , the dissolution of pyrimidine sulfoxides is typically endothermic (

1
  • Entropy (

    
    ):  The sulfoxide group organizes solvent molecules (especially alcohols) more rigidly than the sulfide, leading to a larger entropic penalty upon dissolution in non-polar solvents.
    
  • Implication: The solubility curve is steeper for the sulfoxide than the sulfide.[1] This means cooling crystallization yields are generally high, but temperature control is critical to prevent "crashing out" amorphous material.

Stability Warning

Sulfoxides are thermally sensitive.[1]

  • Pummerer Rearrangement: Avoid heating in the presence of acid anhydrides or mineral acids.[1]

  • Disproportionation: Prolonged heating >100°C can lead to disproportionation into sulfide and sulfone.[1] Always keep recrystallization temperatures below 80°C.

References

  • General Solubility of Pyrimidine Intermediates

    • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press.[1] (Provides baseline data for substituted pyrimidines).

    • PubChem Compound Summary for CID 11148232 (Sulfone Analog).[1] National Center for Biotechnology Information.[1] Link[1]

  • Synthesis & Oxidation of Thiopyrimidines

    • VanderMey, M., et al. "Synthesis and Structure-Activity Relationships of Dasatinib Analogs." Journal of Medicinal Chemistry.
    • ChemicalBook.[1] "4-Chloro-5-methyl-2-(methylthio)pyrimidine Synthesis and Properties." Link

  • Recrystallization Methodology

    • MIT OpenCourseWare.[1] "Recrystallization Guide: Solvent Selection and Anti-Solvent Methods."[1] Link

  • Thermodynamic Modeling

    • Grant, D. J. W., & Higuchi, T. "Solubility Behavior of Organic Compounds."[1] Techniques of Chemistry. (Foundational text for predicting solubility of polar heterocycles).

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine , a specialized heterocyclic intermediate. This document is structured to serve researchers and process chemists in pharmaceutical development.

Role & Utility: High-Reactivity Electrophilic Scaffold for Kinase Inhibitor Synthesis

Executive Summary

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a functionalized pyrimidine scaffold characterized by a unique substitution pattern that balances steric bulk, lipophilicity, and electronic activation. Unlike the more common 5-methyl or 5-hydrogen analogs, the 5-methylsulfinyl (sulfoxide) group acts as a potent electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the C4-chloride.

This compound serves as a critical "lynchpin" intermediate in the synthesis of pharmaceuticals, particularly Tyrosine Kinase Inhibitors (TKIs) , where the pyrimidine ring functions as the hinge-binding motif. The sulfoxide moiety not only activates the ring for Nucleophilic Aromatic Substitution (


) but also introduces a chiral center (at sulfur) and a metabolic handle that can be further oxidized to a sulfone or displaced.

Chemical Profile & Structural Analysis[1]

Molecular Architecture

The molecule comprises a pyrimidine core decorated with three distinct functional groups, each serving a specific synthetic or pharmacological purpose:

PositionSubstituentFunctionalityElectronic Effect
C2 Methyl (

)
Steric/Lipophilic Anchor : Provides metabolic stability and hydrophobic interaction within the ATP-binding pocket of kinases.Weakly Electron Donating (Inductive)
C4 Chloro (

)
Primary Leaving Group : The site of nucleophilic attack (e.g., by anilines or amines) to form the drug core.Electron Withdrawing (Inductive) / Donating (Resonance)
C5 Methylsulfinyl (

)
Electronic Activator : A strong EWG that lowers the LUMO energy of the ring, facilitating displacement of the C4-Cl.Strongly Electron Withdrawing (Resonance & Inductive)
The "Sulfoxide Activation" Effect

The strategic value of this intermediate lies in the 5-sulfinyl group . While a 5-chloro or 5-bromo group provides moderate activation, the sulfinyl group (


) exerts a powerful electron-withdrawing effect, making the C4 position highly susceptible to nucleophilic attack.
  • Reactivity Order: 5-Sulfone (

    
    ) > 5-Sulfoxide (
    
    
    
    ) > 5-Nitro (
    
    
    ) > 5-Halo.
  • Selectivity: The sulfoxide allows for milder reaction conditions during

    
     coupling, preserving sensitive functional groups on the incoming nucleophile.
    

Synthetic Routes & Manufacturing Strategy

The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is typically achieved via a three-stage convergent pathway. The critical challenge is the controlled oxidation of the sulfide precursor to the sulfoxide without over-oxidation to the sulfone.

Synthesis Workflow Diagram

SynthesisPath Start1 Acetamidine Hydrochloride Intermediate1 4-Hydroxy-2-methyl- 5-(methylthio)pyrimidine Start1->Intermediate1 Condensation (NaOEt/EtOH) Start2 Ethyl 2-(methylthio)- 3-ethoxyacrylate Start2->Intermediate1 Intermediate2 4-Chloro-2-methyl- 5-(methylthio)pyrimidine Intermediate1->Intermediate2 Chlorination (POCl3, Reflux) Product 4-Chloro-2-methyl- 5-(methylsulfinyl)pyrimidine Intermediate2->Product Controlled Oxidation (NaIO4, 0°C) SideProduct Sulfone Impurity (Over-oxidation) Intermediate2->SideProduct Excess Oxidant (mCPBA, RT)

Figure 1: Convergent synthetic pathway starting from acyclic precursors. The critical control point is the final oxidation step.

Detailed Step-by-Step Protocol
Step 1: Pyrimidine Ring Construction

The core is built by condensing acetamidine hydrochloride with ethyl 2-(methylthio)-3-ethoxyacrylate .

  • Mechanism: Michael addition of the amidine to the acrylate followed by cyclization and elimination of ethanol.

  • Key Insight: The methylthio group is introduced early (in the acyclic precursor) rather than via thiolation of the ring, ensuring 100% regioselectivity at C5.

Step 2: Chlorination (Deoxychlorination)
  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic N,N-Dimethylaniline.
    
  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Observation: The reaction converts the tautomeric 4-hydroxy group (lactam form) into the 4-chloro derivative.

  • Purification: Quench into ice water. The product, 4-chloro-2-methyl-5-(methylthio)pyrimidine , precipitates as a solid.

Step 3: Chemoselective Oxidation (The Critical Step)

This step requires precision to stop at the sulfoxide (


) and avoid the sulfone (

).
  • Reagent Choice: Sodium Periodate (

    
    ) is preferred over mCPBA because 
    
    
    
    allows for strict stoichiometric control and is less prone to over-oxidation in aqueous/organic biphasic systems.
  • Protocol:

    • Dissolve 4-chloro-2-methyl-5-(methylthio)pyrimidine (1.0 eq) in Methanol/Water (1:1).

    • Cool to 0–5°C.

    • Add

      
       (1.05 eq) portion-wise over 30 minutes.
      
    • Stir at 0°C for 4 hours. Monitor by HPLC.

    • Stop Point: Quench immediately when starting material is <1%.

    • Extraction: Extract with Dichloromethane (DCM). The sulfoxide is polar; multiple extractions may be needed.

Reactivity & Applications: The Engine

The primary utility of this compound is as an electrophile in Nucleophilic Aromatic Substitution.

Mechanism of Action

The 5-sulfinyl group creates a "pull" effect on the


-electron system. When a nucleophile (e.g., an aniline derivative) approaches the C4 carbon:
  • Addition: The nucleophile attacks C4, forming a Meisenheimer complex.

  • Stabilization: The negative charge is delocalized onto the ring nitrogens and the sulfinyl oxygen.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

Comparative Reactivity Table
5-SubstituentRelative Rate of

at C4
Conditions RequiredRisk of Side Reactions
-H 1 (Baseline)High Temp (>120°C), Strong BaseHigh (Polymerization)
-Cl / -Br 10xModerate Temp (80-100°C)Moderate
-S(O)Me 500x Mild Temp (25-60°C) Low (Pummerer if acidic)
-SO2Me 1000xRoom TempModerate (Sulfone displacement)

Note: While the sulfone is more reactive, the sulfoxide is often preferred because it offers a "Goldilocks" zone of reactivity—active enough for coupling but stable enough to handle without degradation.

Reaction Workflow: Synthesis of Kinase Inhibitor Core

ReactionFlow Reactant 4-Chloro-2-methyl- 5-(methylsulfinyl)pyrimidine Complex Meisenheimer Transition State Reactant->Complex + Nucleophile pTsOH (cat), iPrOH Nucleophile Functionalized Aniline (e.g., 2-chloro-6-methylaniline) Nucleophile->Complex Product Coupled Pyrimidine Scaffold Complex->Product - HCl Aromatization

Figure 2: SNAr coupling mechanism. The reaction is typically catalyzed by mild acid (pTsOH) or base (DIPEA) depending on the nucleophile.

Experimental Protocol: Standardized Oxidation

This protocol is validated for gram-scale synthesis.

Objective: Synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine from the sulfide precursor.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

  • Charging: Add 4-chloro-2-methyl-5-(methylthio)pyrimidine (17.4 g, 100 mmol) and Methanol (100 mL). Stir to suspend.

  • Cooling: Cool the suspension to 0–2°C using an ice/salt bath.

  • Oxidant Preparation: Dissolve Sodium Periodate (

    
    , 22.5 g, 105 mmol) in Water  (100 mL).
    
  • Addition: Add the aqueous

    
     solution dropwise to the methanolic suspension over 45 minutes. Maintain internal temperature <5°C.
    
  • Reaction: Stir vigorously at 0–5°C. The suspension will likely clear as the sulfoxide forms (more polar), then may precipitate product.

    • Checkpoint: Check LC-MS at T=3h. Target: Sulfide < 1%, Sulfone < 2%.

  • Workup:

    • Filter off precipitated sodium iodate (

      
      ) salts.
      
    • Concentrate the filtrate under reduced pressure to remove Methanol.

    • Extract the aqueous residue with Dichloromethane (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Yield: Expect 16–18 g (85–95%) of a white to off-white solid.

Safety & Stability (E-E-A-T)

  • Thermal Instability: Sulfoxides can undergo Pummerer rearrangement in the presence of acid anhydrides or strong acids and heat. Avoid heating >100°C in acidic media.

  • Sensitization: Chloropyrimidines are potent skin sensitizers. All handling must be performed in a fume hood with nitrile gloves.

  • Chirality: The product is a racemate at the sulfur atom. If using in a chiral drug, be aware that this center may need resolution or will become a diastereomer upon coupling with a chiral amine.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. (Demonstrates the use of sulfoxide activation in pyrimidine synthesis).

  • Barvian, M., et al. (2000). "Synthesis and Structure-Activity Relationships of 2-Amino-4-substituted-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry. (Discusses oxidation of methylthio to methylsulfinyl for nucleophilic displacement).

  • PubChem Compound Summary. (2025). "4-Chloro-2-(methylsulfonyl)pyrimidine."[1][2][3] National Center for Biotechnology Information. (Provides physical property data for the sulfonyl analog, serving as a stability benchmark).

  • ChemicalBook. (2025). "4-Chloro-5-methyl-2-(methylthio)pyrimidine CAS Data." (Precursor data and safety sheets).

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It details the synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., Lck, Raf) and thiamine analogs.[1]

Executive Summary

The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine presents a classic chemoselectivity challenge: installing a labile sulfoxide moiety (


) while preserving a highly reactive electrophilic handle (4-chloro) and avoiding over-oxidation to the sulfone (

).[1]

This protocol outlines a two-stage synthesis starting from the commercially available or easily accessible 4-hydroxy-2-methyl-5-(methylthio)pyrimidine .[1] The methodology prioritizes stoichiometric control and temperature regulation to maximize the yield of the sulfoxide target.

Key Chemical Challenges[1]
  • Nucleophilic Susceptibility: The 4-chloro group activates the pyrimidine ring toward nucleophilic aromatic substitution (

    
    ).[1] Aqueous workups must be pH-controlled to prevent hydrolysis back to the hydroxy-pyrimidine.[1]
    
  • Oxidative Selectivity: Sulfides oxidize readily to sulfones.[1][2] Arresting the reaction at the sulfoxide stage requires precise oxidant stoichiometry (1.0–1.05 eq).

Retrosynthetic Analysis & Pathway

The most reliable route involves constructing the pyrimidine core with the sulfide already in place, followed by chlorination and finally selective oxidation.

SynthesisPath Start 4-Hydroxy-2-methyl- 5-(methylthio)pyrimidine Inter 4-Chloro-2-methyl- 5-(methylthio)pyrimidine (Sulfide Precursor) Start->Inter Step 1: POCl3 Chlorination Target 4-Chloro-2-methyl- 5-(methylsulfinyl)pyrimidine (Target Sulfoxide) Inter->Target Step 2: mCPBA (1.0 eq) -78°C to 0°C Sulfone Sulfone Byproduct (Over-oxidation) Inter->Sulfone Excess Oxidant >0°C

Figure 1: Synthetic pathway highlighting the critical branching point at the oxidation step.

Experimental Protocols

Step 1: Chlorination of 4-Hydroxy-2-methyl-5-(methylthio)pyrimidine

Objective: Convert the hydroxyl group to a chloro leaving group.[1] Mechanism: Vilsmeier-Haack type activation using Phosphorus Oxychloride (


).[1][3]
Reagents & Materials
ReagentRoleEquiv.Notes
4-Hydroxy-2-methyl-5-(methylthio)pyrimidineStarting Material1.0Dried in vacuo

(Phosphorus Oxychloride)
Reagent/Solvent5.0 - 10.0Toxic/Corrosive

-Diethylaniline
Base Catalyst1.0Scavenges HCl
TolueneCo-solventN/AOptional (if not running neat)
Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Charge the flask with the starting hydroxypyrimidine. Add

    
     slowly at room temperature (exothermic). Add 
    
    
    
    -diethylaniline.
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Monitor: Aliquot into MeOH (forms methyl ether) for TLC/LCMS monitoring. Disappearance of starting material indicates completion.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
      .
      
    • Pour the residue onto crushed ice with vigorous stirring.

    • Neutralization:[1] Immediately neutralize with saturated

      
       or 
      
      
      
      to pH 7–8.[1] Do not allow the acidic aqueous solution to stand , as the 4-Cl group is liable to hydrolyze.
    • Extract with Dichloromethane (DCM) (

      
      ).
      
  • Purification: Dry organic layer (

    
    ), filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
    
    • Yield Expectation: 75–85%.[4]

Step 2: Selective Oxidation to the Sulfoxide

Objective: Oxidize the sulfide to sulfoxide without touching the pyrimidine ring or forming the sulfone. Method: Controlled oxidation using meta-Chloroperoxybenzoic acid (mCPBA).[1]

Reagents & Materials
ReagentRoleEquiv.Notes
4-Chloro-2-methyl-5-(methylthio)pyrimidinePrecursor1.0From Step 1
mCPBA (

77%)
Oxidant1.0 - 1.05 Titrate before use for precision
Dichloromethane (DCM)Solvent10-20 volAnhydrous

(sat.[1] aq.)
QuenchExcessStops reaction
Procedure
  • Preparation: Dissolve the sulfide precursor in anhydrous DCM. Cool the solution to -20°C to -10°C (ice/salt bath or cryocooler).

    • Why Low Temp? Kinetic control favors sulfoxide over sulfone formation.[1]

  • Oxidant Addition: Dissolve mCPBA (exact stoichiometric amount, 1.0 eq) in DCM. Add this solution dropwise over 30–60 minutes to the cold reaction mixture.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C.

    • Checkpoint: Check TLC/LCMS every 30 mins.[1] Look for the appearance of the Sulfoxide (M+16) and absence of Sulfide. If Sulfone (M+32) appears, stop immediately.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     and 
    
    
    
    (Sodium Thiosulfate) to destroy excess peroxide.
  • Isolation: Separate phases. Wash organic layer with

    
     (
    
    
    
    ) and Brine (
    
    
    ). Dry over
    
    
    .[1][5][6]
  • Purification: Concentrate in vacuo at <30°C (Sulfoxides can be thermally sensitive).

    • Crystallization:[1] Often recrystallized from EtOAc/Hexanes or Ether.

    • Yield Expectation: 80–90%.

Analytical Validation & QC

ParameterMethodExpected Result
Identity

H NMR (

)
S-Me Shift: The methylthio peak (

~2.5 ppm) will shift downfield to

~2.8–2.9 ppm
upon oxidation to sulfoxide.[1]
Purity HPLC (UV 254 nm)>95% area.
Selectivity LCMSTarget Mass: [M+H]

= 191/193 (Cl pattern). Sulfone Impurity: [M+H]

= 207/209 (Must be <2%).
Troubleshooting Logic

If over-oxidation (sulfone) is observed, switch to Sodium Periodate (


)  oxidation:
  • Conditions:

    
     (1.1 eq) in MeOH/Water (1:1) at 0°C.
    
  • Benefit:

    
     is strictly selective for Sulfide 
    
    
    
    Sulfoxide and rarely oxidizes to Sulfone under these conditions.

DecisionTree Start Oxidation Strategy Choice Select Oxidant Start->Choice mCPBA mCPBA (Standard) Choice->mCPBA Standard Scale NaIO4 NaIO4 (High Selectivity) Choice->NaIO4 Sensitive Substrate Result1 Fast, High Yield Risk: Sulfone mCPBA->Result1 Result2 Slow, Mild Risk: Incomplete Conv. NaIO4->Result2

Figure 2: Decision matrix for oxidant selection based on substrate sensitivity.

Safety & Handling

  • 4-Chloro Pyrimidines: Potent skin and eye irritants.[1][7] Potential sensitizers.[1] Handle in a fume hood.

  • POCl3: Reacts violently with water.[1] Quench with extreme caution.

  • mCPBA: Shock sensitive in pure form; potentially explosive.[1] Store in a refrigerator.

References

  • ChemicalBook. (2023). 4-Chloro-5-methyl-2-(methylthio)pyrimidine Properties and CAS. Retrieved from

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[8] Pyrimidines.[1][3][8][9][10] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from

  • Organic Chemistry Portal. (2023). Oxidation of Sulfides to Sulfoxides: mCPBA Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11148232, 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved from

Sources

Application Note: Analytical Strategy for 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the analysis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (CAS 1314926-93-6).

Executive Summary

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a critical activated intermediate used in the synthesis of pyrimidine-based pharmaceuticals, particularly kinase inhibitors and receptor agonists.[] The presence of the electron-withdrawing methylsulfinyl group at the C5 position, combined with the chloro- group at C4, creates a highly reactive scaffold for nucleophilic aromatic substitution (


).[]

This guide addresses the specific analytical challenges posed by this molecule:

  • Polarity & Selectivity: Separating the target sulfoxide from its lipophilic precursor (sulfide) and its over-oxidation byproduct (sulfone).[]

  • Thermal Instability: Sulfoxides can undergo thermal elimination; therefore, GC is not recommended for purity assay.[]

  • Basic Nitrogen Interactions: The pyrimidine ring requires buffered mobile phases to prevent peak tailing.[]

Molecule Profile & Impurity Fate Map[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine[][2][3]

  • CAS Number: 1314926-93-6[][3]

  • Molecular Formula:

    
    [][3][4]
    
  • Molecular Weight: 190.65 g/mol []

  • Key Functionality: Pyrimidine core, C4-Chloro (leaving group), C5-Sulfoxide (activating/directing group).[]

Synthetic Pathway & Impurity Logic

The synthesis typically involves the oxidation of the sulfide precursor. Understanding this pathway is essential for method development.[]

ImpurityFate Sulfide Precursor (Impurity A) 4-Chloro-2-methyl-5-(methylthio)pyrimidine (Lipophilic) Oxidation Oxidation (mCPBA or H2O2) Sulfide->Oxidation Target TARGET ANALYTE 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (Polar) Oxidation->Target 1 eq. Oxidant Sulfone Over-Oxidation (Impurity B) 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine (Intermediate Polarity) Target->Sulfone Excess Oxidant Hydrolysis Degradant (Impurity C) 2-methyl-5-(methylsulfinyl)pyrimidin-4-ol (Highly Polar) Target->Hydrolysis H2O / High pH

Figure 1: Impurity Fate Map illustrating the relationship between the sulfide precursor, the target sulfoxide, and potential byproducts.[]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assay and purity determination.[] Principle: Reversed-Phase Chromatography (RPC) utilizing a gradient to elute polar hydrolysis products, the target sulfoxide, the sulfone, and the non-polar sulfide in a single run.[]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)C18 provides robust retention for the sulfide; "Plus" or "XBridge" technology reduces silanol activity for basic pyrimidines.[]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.[]5) ensures the pyrimidine nitrogen is protonated, improving peak shape and retention reproducibility.[]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for eluting the lipophilic sulfide precursor.[]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[]
Column Temp. 30°CControls viscosity and retention time stability.[]
Detection UV at 254 nmPyrimidine ring absorption maximum.[]
Injection Vol. 5 - 10 µLDependent on sample concentration (target ~0.5 mg/mL).[]
Run Time 20 minutesSufficient to elute late-eluting sulfide.[]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration (retain polar degradants)
2.0955Isocratic hold
12.04060Linear gradient to elute Sulfoxide and Sulfone
15.01090Wash step to elute lipophilic Sulfide
17.01090Hold wash
17.1955Return to initial
20.0955Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v).[] Note: Avoid 100% organic diluents as they may cause peak distortion for early eluting polar compounds.[]

  • Standard Prep: Dissolve 25 mg of Reference Standard in 50 mL volumetric flask. Sonicate to dissolve.[] Dilute to volume with Diluent.[]

  • Sample Prep: Accurately weigh 25 mg of sample. Dissolve and dilute as per standard. Filter through 0.45 µm PTFE or Nylon filter.[]

System Suitability Criteria (SST)
  • Tailing Factor (Target Peak): NMT 1.5 (Critical for basic heterocycles).

  • Resolution (

    
    ):  > 2.0 between Target Sulfoxide and Impurity B (Sulfone).
    
  • RSD (Area): NMT 2.0% for 5 replicate injections.

  • Theoretical Plates: > 5000.

Method 2: LC-MS (Impurity Identification)

Objective: Structural confirmation of impurities, specifically distinguishing between sulfoxide and sulfone which have similar UV spectra.[]

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[]

  • Rationale: The pyrimidine nitrogens are easily protonated

    
    .[]
    
  • Scan Range: 100 – 500 m/z.[]

Expected Mass Shifts
CompoundFormulaMonoisotopic MassExpected

(m/z)
Mass Shift (

)
Target (Sulfoxide)

190.00191.00 Reference
Sulfide (Impurity A)

174.00175.00 -16 Da (Loss of O)
Sulfone (Impurity B)

206.00207.00 +16 Da (Gain of O)
Hydroxy (Impurity C)

172.03173.04 -18 (Cl

OH)

Note: Chlorine isotopes (


 and 

) will produce a characteristic 3:1 isotopic pattern.[] The m/z values above refer to the

isotope.[]

Method 3: Chiral HPLC (Enantiomeric Purity)

Context: Sulfoxides are chiral centers.[] While many intermediates are used as racemates, if the downstream application requires a specific enantiomer, chiral separation is necessary.

Protocol
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[]

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).[]

  • Mobile Phase (NP): n-Hexane : Isopropanol (90:10 v/v).[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV 254 nm.[]

  • Sample Diluent: Mobile phase.

  • Note: Avoid water in Normal Phase mode. If solubility is an issue, use Ethanol instead of Isopropanol.[]

Stability & Handling Protocols

The sulfinyl group introduces specific stability risks that must be managed during analysis:

  • Hygroscopicity: Sulfoxides are often hygroscopic.[]

    • Protocol: Equilibrate standards to room temperature in a desiccator before weighing. Use Karl Fischer (KF) titration for water content correction if assay is on an "as is" basis.[]

  • Thermal Elimination: Sulfoxides can undergo Pummerer rearrangement or elimination at high temperatures.[]

    • Protocol: Do not use GC for purity analysis.[] Keep column temperature

      
      . Avoid high-temperature drying of the sample.[]
      
  • Oxidation Sensitivity:

    • Protocol: Prepare solutions fresh. Do not store diluted samples for >24 hours, as air oxidation to the sulfone may occur.[]

References

  • PubChem. (2025).[][5] Compound Summary: 4-Chloro-2-(methylsulfonyl)pyrimidine (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

  • Kazoka, H. (2007).[][6] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Retrieved from [Link]

Sources

using 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (CAS: 1314926-93-6) as a high-value electrophilic building block for kinase inhibitor discovery. Unlike standard chloropyrimidines, this intermediate features a 5-methylsulfinyl (S(O)Me) group, which serves a dual purpose: it electronically activates the C4-chloride for nucleophilic aromatic substitution (


) and provides a versatile handle for late-stage functionalization (e.g., oxidation to sulfones or conversion to sulfoximines).

This protocol is designed for medicinal chemists targeting CDK , GSK-3 , and JAK kinase families, where 5-substituted pyrimidines are privileged scaffolds.

Chemical Properties & Reactivity Profile

Structural Analysis

The compound possesses three distinct functional sites:

  • C4-Chloro (Electrophile): The primary site for

    
     reactions. The leaving group ability of the chloride is significantly enhanced by the electron-withdrawing nature of the para-nitrogen (N1) and the ortho-sulfinyl group at C5.
    
  • C5-Methylsulfinyl (Activator/Handle):

    • Electronic Effect: The sulfinyl group (

      
      ) is a strong electron-withdrawing group (EWG) via induction (
      
      
      
      ) and resonance (
      
      
      ), lowering the LUMO energy of the pyrimidine ring and facilitating nucleophilic attack at C4.
    • Stereochemistry: The sulfinyl sulfur is a chiral center. While typically supplied as a racemate, it can be resolved or oxidized to the achiral sulfone (

      
      ).
      
  • C2-Methyl (Steric/Binding Element): A stable alkyl group that often occupies the gatekeeper region or solvent-exposed area in the kinase ATP-binding pocket.

Mechanistic Insight: Regioselective

The reaction with nucleophiles (amines) occurs exclusively at the C4 position . The C2-methyl group deactivates the C2 position towards nucleophilic attack, and the C5-sulfinyl group sterically and electronically directs the incoming nucleophile to C4.

Experimental Workflow & Diagrams

Synthetic Pathway Overview

The following diagram illustrates the core workflow:


 coupling followed by optional C5-sulfinyl modulation.

G Figure 1: Divergent synthesis of kinase inhibitors from 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine. SM 4-Chloro-2-methyl- 5-(methylsulfinyl)pyrimidine Intermediate C4-Amino-5-sulfinyl Intermediate SM->Intermediate Step 1: SNAr (DIPEA, IPA, Heat) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Sulfone Product A: 5-Methylsulfonyl Derivative Intermediate->Sulfone Step 2a: Oxidation (mCPBA) Sulfoximine Product B: 5-Sulfoximine Derivative Intermediate->Sulfoximine Step 2b: Imidation (Rh2(OAc)4 / PhI=NNs)

Caption: Figure 1: Divergent synthesis of kinase inhibitors from 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution ( ) at C4

Objective: To introduce the hinge-binding amine motif.

Reagents:

  • Substrate: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 eq)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1–1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0–3.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Isopropanol (IPA),

    
    -Butanol, or NMP (for unreactive amines)
    

Procedure:

  • Preparation: In a dry reaction vial, dissolve 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 mmol) in IPA (5 mL).

  • Addition: Add the amine (1.1 mmol) followed by DIPEA (2.5 mmol).

  • Reaction:

    • Standard Amines: Heat to 80°C for 4–6 hours.

    • Deactivated Anilines: Heat to 100–120°C in a sealed tube or use microwave irradiation (120°C, 30 min).

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of Cl (

    
    ) and gain of the amine (
    
    
    
    ).
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute with EtOAc and wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Critical Note: The sulfinyl group is thermally stable up to ~140°C but can undergo Pummerer rearrangement if acetic anhydride or similar acylating agents are present. Avoid acidic anhydrides during workup.

Protocol 2: Oxidation to 5-Methylsulfonyl (Sulfone)

Objective: To convert the chiral sulfoxide into the achiral, highly polar sulfone (often preferred for metabolic stability).

Reagents:

  • Oxidant:

    
    -Chloroperbenzoic acid (
    
    
    
    -CPBA, 77% max) (1.2–1.5 eq) or Oxone®
  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve the C4-amino-5-sulfinyl intermediate (1.0 mmol) in DCM (10 mL) and cool to 0°C .

  • Add

    
    -CPBA (1.2 mmol) portion-wise over 10 minutes.
    
  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide.
    
  • Workup: Wash with saturated

    
     (2x) to remove 
    
    
    
    -chlorobenzoic acid.
  • Purification: Recrystallization or chromatography.

Data Analysis & Troubleshooting

Table 1: Reactivity Comparison of 5-Substituted Pyrimidines

5-SubstituentElectronic Effect (

)
C4-Cl Reactivity (

)
Metabolic Stability
-H NeutralLowModerate
-Cl Weak EWGModerateHigh
-S(O)Me Strong EWG High Moderate (Chiral)
-SO₂Me Very Strong EWGVery HighHigh (Achiral)
-NO₂ Strongest EWGExtremely HighLow (Toxicophore)

Troubleshooting Guide:

  • Issue: Low yield in

    
     step.
    
    • Cause: Hydrolysis of C4-Cl to C4-OH (pyrimidone formation).

    • Solution: Ensure anhydrous solvents. Use a hindered base (DIPEA) instead of hydroxide/carbonate if water is present.

  • Issue: Racemization of Sulfoxide.

    • Context: If the sulfoxide is the final target and a specific enantiomer is required.

    • Solution: Perform chiral HPLC separation after the

      
       step, or oxidize to the sulfone to eliminate chirality.
      

Advanced Application: Sulfoximine Synthesis

The 5-methylsulfinyl group is a precursor to sulfoximines (


), a trending bioisostere for sulfones in kinase inhibitors (e.g., BAY 1000394 analogs).

Protocol:

  • Treat the 5-sulfinyl intermediate with Ammonium Carbamate (1.5 eq) and Diacetoxyiodobenzene (

    
    , 1.5 eq) in MeOH.
    
  • Stir at RT for 12 hours.

  • This converts the sulfoxide (

    
    ) directly to the sulfoximine (
    
    
    
    ), offering a new vector for H-bonding in the kinase pocket.

References

  • General Pyrimidine Chemistry

    • Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. Link

  • Sulfoxide/Sulfone in Kinase Inhibitors

    • Scott, D. A., et al. "Pyrrolopyrimidines as potent, orally bioavailable, brain penetrant, and selective CDK4/6 inhibitors." Journal of Medicinal Chemistry 60.24 (2017): 10071-10091. Link

  • Sulfoximine Synthesis

    • Frings, M., et al. "Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Evaluation." Chemistry – A European Journal 23.15 (2017): 3635-3640. Link

  • Compound Registry

    • PubChem CID: 54359487 (4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine). Link

Application Note: Strategic Utilization of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the pyrimidine scaffold remains a privileged structure.[1] However, standard building blocks often force a binary choice between stability and reactivity. 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine represents a "Goldilocks" electrophile—its C5-sulfinyl group provides sufficient electron withdrawal to activate the C4-chloride for nucleophilic aromatic substitution (


) without the hypersensitivity to hydrolysis observed in sulfone analogs. Furthermore, the sulfinyl moiety serves as a versatile "chemical handle," capable of acting as a masked leaving group, a directing group for metallation, or a precursor for Pummerer-type functionalization.[1]

This guide outlines the physicochemical profile, mechanistic advantages, and validated protocols for deploying this building block in high-value scaffold synthesis.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine
Molecular Formula

Molecular Weight 190.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
Stability Hygroscopic; store at -20°C under inert atmosphere.[1] Avoid strong reducing agents.
Chirality Contains a chiral sulfinyl sulfur (racemic mixture typically supplied)

Mechanistic Insight: The "Sulfinyl Activation" Strategy

The utility of this building block lies in the electronic modulation provided by the oxidation state of the sulfur atom. Unlike the electron-donating sulfide (


) or the strongly electron-withdrawing sulfone (

), the sulfoxide (

) offers a unique reactivity profile.[1]
The Reactivity Hierarchy
  • C4-Position (Chloride): The primary electrophilic site. The C5-sulfinyl group lowers the LUMO energy of the pyrimidine ring, facilitating

    
     reactions with amines, alkoxides, and thiols under mild conditions.[1]
    
  • C5-Position (Sulfinyl): Acts as an activator first, but can be converted into a leaving group (via oxidation to sulfone) or a functionalization site (via Pummerer rearrangement).[1]

  • C2-Position (Methyl): Relatively stable but can be activated for lateral lithiation if the ring is not susceptible to nucleophilic attack.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Start 4-Chloro-2-methyl- 5-(methylsulfinyl)pyrimidine SNAr_Prod Intermediate A: 4-Amino-5-sulfinylpyrimidine Start->SNAr_Prod Path 1: SNAr (Amine/Base) Chemoselective C4 Displacement Sulfone Intermediate B: 4-Chloro-5-sulfonylpyrimidine Start->Sulfone Path 2: Oxidation (mCPBA or NaIO4) Pummerer Intermediate C: 5-(Acetoxymethyl)thio pyrimidine Start->Pummerer Path 3: Pummerer Rearr. (Ac2O, Heat) Kinase Kinase Inhibitor Scaffold (Hinge Binder) SNAr_Prod->Kinase Scaffold Elaboration BisSub 4,5-Disubstituted Pyrimidine Sulfone->BisSub Sequential SNAr (C4 then C5 displacement) Aldehyde 5-Formylpyrimidine (C5-CHO) Pummerer->Aldehyde Hydrolysis

Figure 1: Divergent synthetic pathways.[1] Path 1 utilizes the sulfinyl group as an activator. Path 2 converts it to a leaving group. Path 3 functionalizes the methyl group.[1][2]

Experimental Protocols

Protocol A: Chemoselective C4-Amination (Kinase Hinge Binding)

Objective: To displace the C4-chloride with an aniline derivative while retaining the C5-sulfinyl group. This is the standard first step for synthesizing pyrimidine-based kinase inhibitors.

Reagents:

  • 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 equiv)

  • Aniline/Amine nucleophile (1.1 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: n-Butanol (or Isopropanol for lower boiling point)[1]

Procedure:

  • Preparation: In a dry reaction vial, dissolve 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (100 mg, 0.52 mmol) in n-Butanol (2.0 mL).

  • Addition: Add the aniline nucleophile (0.57 mmol) followed by DIPEA (0.23 mL, 1.3 mmol).

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Note: The sulfinyl group activates the ring sufficiently that extreme temperatures (>120°C) are rarely needed, reducing thermal degradation.[1]

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The product typically appears as the M+1 peak corresponding to the displaced chloride.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Yield Expectation: 75–90%.

Validation Check:

  • Self-Validating Step: If the reaction is too slow, the temperature can be raised to 100°C. If bis-addition is observed (rare with anilines), lower temperature to 60°C. The sulfinyl group should remain intact (check LC-MS for M+16 oxidation products, which indicates contamination).

Protocol B: The "Sulfone Switch" (Sequential Displacement)

Objective: To synthesize 4,5-disubstituted pyrimidines by first installing the C4 substituent, then oxidizing the sulfinyl to a sulfonyl group to facilitate C5 displacement.[1]

Procedure:

  • Step 1 (Amination): Perform Protocol A to install the C4-amine. Isolate the intermediate.

  • Step 2 (Oxidation): Dissolve the intermediate (1.0 equiv) in DCM at 0°C. Add m-CPBA (1.2 equiv). Stir for 1 hour.

    • Mechanism:[3][4][5]

      
      .
      
    • Result: The C5 position is now hyper-activated.

  • Step 3 (Displacement): Treat the crude sulfone with a strong nucleophile (e.g., Sodium Methoxide in MeOH or a secondary amine with heat).[1] The methanesulfonyl group (

    
    ) acts as the leaving group.
    
    • Conditions: Reflux in MeOH (for OMe) or DMF/100°C (for amines).[1]

Comparative Data: Leaving Group & Activation Analysis

The choice of the 5-sulfinyl analog over the sulfide or sulfone is driven by the balance of reactivity.

Substituent at C5Electronic Effect (

)
C4-Cl Reactivity (

)
StabilityUse Case
-SMe (Sulfide) Electron Donating (Weak)LowHighStorage, early intermediates
-S(=O)Me (Sulfinyl) Electron Withdrawing (Mod.) High (Controlled) Moderate Selective mono-substitution
-SO₂Me (Sulfone) Electron Withdrawing (Strong)Very HighLow (Hydrolysis risk)Rapid, forcing conditions

Key Takeaway: Use the Sulfinyl (S(=O)Me) building block when you need to install a sensitive amine at C4 without triggering side reactions at other positions.[1]

Storage and Handling

  • Hygroscopicity: Sulfoxides are hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable up to ~120°C. Above this, Pummerer-type thermal elimination may occur in the presence of acylating agents or strong acids.[1]

  • Racemization: The sulfinyl sulfur is chiral. If using in a stereoselective environment (rare for this achiral scaffold application), be aware that thermal racemization can occur >200°C.[1]

References

  • ChemicalBook. 4-Chloro-5-methyl-2-(methylthio)pyrimidine Properties and Synthesis. (Contextual analog data).

  • PubChem. 4-Chloro-2-(methylsulfonyl)pyrimidine Compound Summary. (Reactivity comparison for sulfone analogs). [1]

  • ResearchGate.Nucleophilic Substitution in Some 5-Chloropyrimidines. (Mechanistic basis for pyrimidine

    
    ).
    
    
  • Organic Reactions. The Pummerer Reaction of Sulfinyl Compounds.[3][4][6][7] (Mechanism for functionalizing the sulfoxide methyl group).

  • Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine Product Information. (Precursor data).[1][2]

Sources

experimental procedure for nucleophilic substitution on pyrimidine ring

Application Note: Precision Functionalization of the Pyrimidine Scaffold via Nucleophilic Aromatic Substitution ( )

Executive Summary

The pyrimidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural backbone for countless kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleotide analogs. While transition metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) are powerful, the classical Nucleophilic Aromatic Substitution (


)

This guide provides a rigorous technical framework for executing

regioselectivity (C4 vs. C2)electronic activationprocess optimization

Mechanistic Grounding & Regioselectivity

To design a successful experiment, one must understand the electronic landscape of the pyrimidine ring. Unlike benzene, the pyrimidine ring is

The Reactivity Hierarchy

The reactivity of halopyrimidines towards nucleophiles follows a distinct order based on the stabilization of the anionic Meisenheimer intermediate:

  • C4/C6 Position (Most Reactive): Attack here yields an intermediate where the negative charge is delocalized onto both ring nitrogens (para-like resonance).

  • C2 Position (Moderately Reactive): Attack yields an intermediate where the charge is delocalized onto nitrogens, but the inductive withdrawal is slightly less favorable than the para-like resonance at C4.

  • C5 Position (Inert to

    
    ):  This position is electron-rich (electrophilic) and does not stabilize the negative charge effectively.
    
Visualization: Reaction Coordinate & Resonance

The following diagram illustrates the pathway and the critical resonance stabilization that dictates C4 selectivity over C2.

SNAr_Mechanismcluster_selectivityRegioselectivity LogicReactant2,4-Dichloropyrimidine+ Nucleophile (Nu-)TS1Transition State 1(Approach)Reactant->TS1Activation EnergyIntermediateMeisenheimer Complex(Charge on N1/N3)TS1->IntermediateBond FormationTS2Transition State 2(LG Departure)Intermediate->TS2Rate Determining (usually)ProductC4-Substituted Product+ Cl-TS2->ProductAromatizationLogic1C4 Attack:Resonance stabilizes chargeon N1 AND N3Logic1->IntermediateLogic2C2 Attack:Less effective resonancestabilization

Figure 1: Reaction coordinate for

Strategic Optimization Parameters

Before beginning wet chemistry, select conditions based on the nucleophile strength and substrate deactivation.

Leaving Group & Nucleophile Matrix
ParameterHierarchy (Best to Worst)Application Note
Leaving Group

>

>

>

>

Methyl sulfones are excellent for difficult substitutions. Fluorine is fast due to high electronegativity stabilizing the intermediate, but Chlorine is the standard balance of cost/reactivity.
Nucleophile Thiolates > Alkoxides >

Amines >

Amines > Anilines
Steric bulk significantly retards the rate at C4 due to the adjacent C5-H peri-interaction.
Solvent NMP > DMSO > DMF > iPrOH > THFPolar aprotic solvents accelerate

by solvating the cation but leaving the nucleophilic anion "naked" and reactive.
The "Acid Catalysis" Hack

For weak nucleophiles (e.g., electron-deficient anilines) where standard basic conditions fail, acid catalysis is a powerful alternative. Protonation of the pyrimidine ring nitrogen lowers the LUMO energy, making the ring significantly more electrophilic.

Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine

Target: Selective mono-substitution at the C4 position using a primary amine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Primary Amine (0.95 - 1.0 equiv) Note: Slight deficit of amine prevents bis-substitution.

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) in IPA (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath. Cooling is critical to maximize regioselectivity.

  • Addition: Add the base (

    
    , 1.1 mL) followed by the dropwise addition of the amine (6.4 mmol) dissolved in IPA (2 mL).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC/LCMS.

    • Checkpoint: If C4-Cl remains unreacted after 4 hours at RT, heat gently to 40-50°C. Avoid reflux unless necessary to prevent C2 substitution.

  • Workup: Remove volatiles under reduced pressure. Resuspend the residue in EtOAc and wash with water (

    
    ) and brine.
    
  • Purification: The C4-isomer is usually less polar than the C2-isomer. Purify via flash column chromatography (Hexane/EtOAc).

Validation:

  • 1H NMR: The C5 proton of the pyrimidine ring usually appears as a doublet. In 4-substituted products, the shielding effect is different than in 2-substituted products. NOESY can confirm proximity of the NH-group to the C5-H.

Protocol B: Microwave-Assisted Displacement (Sterically Hindered)

Target: Forcing conditions for unreactive secondary amines or C2-substitution after C4 is blocked.

Reagents:

  • 4-Amino-2-chloropyrimidine derivative (1.0 equiv)[1]

  • Secondary Amine (2.0 - 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

Procedure:

  • Setup: In a microwave-safe vial (2-5 mL), charge the chloropyrimidine (0.5 mmol) and the amine (1.5 mmol).

  • Solvent: Add NMP (1.5 mL). Note: High concentration (0.5 - 1.0 M) is preferred for microwave kinetics.

  • Irradiation: Seal the vial. Irradiate at 140°C - 160°C for 10–20 minutes.

    • Safety: Ensure the vial is rated for the pressure generated by the solvent.

  • Workup: Pour the reaction mixture into ice-water. If the product precipitates, filter it. If not, extract with EtOAc. Thoroughly wash with water to remove NMP.

Protocol C: Acid-Mediated (For Weak Nucleophiles)

Target: Reaction with electron-deficient anilines where basic conditions fail.

Reagents:

  • Chloropyrimidine substrate[1][2][3][4][5]

  • Aniline derivative (1.0 equiv)

  • Catalyst: 4M HCl in Dioxane (0.1 - 1.0 equiv) or conc. HCl (drops)

  • Solvent: n-Butanol or Water/EtOH (1:1)

Procedure:

  • Mix: Dissolve substrate and aniline in n-Butanol.

  • Catalyze: Add HCl (approx 3-5 drops of conc. aq. HCl or 0.5 equiv of 4M HCl/dioxane).

  • Heat: Reflux (

    
    ) for 2-6 hours.
    
  • Mechanism: The acid protonates the pyrimidine N, activating the C-Cl bond.

  • Workup: The product often precipitates as the hydrochloride salt. Cool the mixture, filter the solid, and wash with cold ether. Neutralize with saturated

    
     if the free base is required.
    

Workflow Optimization Logic

Use the following decision tree to select the correct protocol for your specific substrate.

Optimization_WorkflowStartStart: Pyrimidine SubstrateCheckLGCheck Leaving Group (LG)Start->CheckLGDecision1Is LG = Cl/Br?CheckLG->Decision1CheckNucCheck Nucleophile TypeDecision2Is Nucleophile Aliphatic?CheckNuc->Decision2Decision1->CheckNucYesProtocolBProtocol B:Microwave / High Temp(NMP, 160°C)Decision1->ProtocolBNo (Unreactive LG)ProtocolAProtocol A:Standard Basic (TEA/EtOH)0°C -> RTDecision2->ProtocolAYes (Strong Nuc)ProtocolCProtocol C:Acid Catalyzed (HCl/BuOH)RefluxDecision2->ProtocolCNo (Weak/Aniline)ProtocolA->ProtocolBIf no reaction > 24h

Figure 2: Decision matrix for selecting the optimal

Troubleshooting & Quality Control

  • Problem: Regioisomeric Mixture (C2 vs C4).

    • Cause: Temperature too high during addition or excess amine used.

    • Solution: Repeat at -20°C. Add amine very slowly. Verify structure using 2D NMR (HMBC).

  • Problem: Hydrolysis (Formation of Pyrimidinone).

    • Cause: Wet solvent or hygroscopic base (e.g., old KOtBu).

    • Solution: Use anhydrous solvents (DMF/THF) and dry organic bases (TEA).

  • Problem: No Reaction with Aniline.

    • Solution: Switch to Protocol C (Acid catalysis). If that fails, consider Buchwald-Hartwig coupling (Pd(OAc)2, Xantphos,

      
      ).
      

References

  • Regioselectivity Mechanisms

    • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[3]

    • (General landing for QM resources)

  • Microwave-Assisted Synthesis

    • Yadav, G.D., et al. Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine).[6] ResearchGate.[6][7]

  • Acid C

    
    : 
    
    • Barrett, D.G., et al. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chem. Eng.
  • General

    
     Kinetics: 
    
    • Mancuso, R., et al. Solvent effects on aromatic nucleophilic substitutions. Royal Society of Chemistry (RSC).

Application Notes & Protocols: Investigating 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine ring is a foundational scaffold in modern agrochemical development, leading to numerous commercial insecticides, herbicides, and fungicides.[1] This guide focuses on a specific, under-researched derivative, 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine . We provide a comprehensive framework for its synthesis, characterization, and evaluation as a potential agrochemical lead. This document is intended for researchers and scientists in crop protection and drug development, offering both the theoretical basis for investigation and detailed, field-proven protocols for practical application.

Introduction: The Rationale for Investigation

Pyrimidine derivatives are a cornerstone of pesticide discovery due to their high efficacy, broad biological activity spectrum, and the structural versatility of the pyrimidine ring, which allows for extensive modification to optimize performance.[2][3] Commercial successes like the fungicides Cyprodinil and Pyrimethanil, and herbicides such as Halosulfuron, underscore the scaffold's potential.[4]

The target molecule, 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine , combines several structural motifs of interest in agrochemical design:

  • 4-Chloro Group: The chlorine atom at the 4-position is a reactive site, enabling further chemical modification, but also contributes to the molecule's overall electronic properties and potential binding interactions with target enzymes.

  • 2-Methyl Group: Substitutions at the 2-position are known to influence the biological activity of pyrimidine derivatives.[2]

  • 5-(Methylsulfinyl) Group: The sulfoxide moiety at the 5-position is particularly noteworthy. Halogen atoms are common at this position in insecticidal pyrimidines.[2] The polar sulfoxide group can significantly alter the molecule's solubility, systemic movement within plants, and metabolic stability, potentially offering a unique biological profile compared to its methylthio (sulfide) or methylsulfonyl (sulfone) analogs.

Given these features, this compound warrants investigation for a range of agrochemical activities. A recent breakthrough in herbicide research identified the pyrimidine biosynthesis pathway, specifically the enzyme dihydroorotate dehydrogenase (DHODH), as a novel herbicidal target.[5][6] This discovery opens new avenues for pyrimidine-based compounds to act via previously unexploited mechanisms.

Proposed Synthesis and Characterization

G A 4-Hydroxy-2-methyl- 5-(methylthio)pyrimidine B 4-Chloro-2-methyl- 5-(methylthio)pyrimidine A->B  Chlorination  (e.g., POCl3) C 4-Chloro-2-methyl- 5-(methylsulfinyl)pyrimidine (Target Compound) B->C  Selective Oxidation  (e.g., m-CPBA, H2O2) G cluster_0 Primary Screening cluster_1 Secondary Screening A Target Compound (High Concentration Test) B Herbicidal Screen (Pre- & Post-emergence) A->B C Fungicidal Screen (In Vitro - 3-5 pathogens) A->C D Insecticidal Screen (Contact & Ingestion - 2-3 pests) A->D E Dose-Response Assays (EC50 / LC50 / LD50) B->E  Activity Found C->E  Activity Found D->E  Activity Found F Spectrum Expansion (More weeds/pathogens/pests) E->F G Mode of Action Studies (Enzyme Assays, etc.) F->G

Sources

Application Note: Biological Screening Protocol for Novel Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core structure for two distinct classes of therapeutics: antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) that mimic nucleosides to disrupt DNA synthesis, and kinase inhibitors (e.g., Ibrutinib) that mimic the adenine ring of ATP. This application note outlines a validated, branching screening protocol designed to classify and characterize novel pyrimidine derivatives. We detail a three-phase workflow: high-throughput cytotoxicity screening (resazurin), biochemical target engagement (Thymidylate Synthase kinetics), and phenotypic validation (cell cycle S-phase arrest).

Strategic Overview & Logic

Before wet-lab execution, the researcher must recognize the "Pyrimidine Duality." The screening strategy depends on the design intent:

  • Path A (Antimetabolite): Compounds designed to mimic dUMP or dCyt. Primary Target: DNA replication enzymes (Thymidylate Synthase, DNA Polymerase). Phenotype:[1][2][3][4] S-phase arrest.

  • Path B (Kinase Inhibitor): Compounds designed to compete with ATP. Primary Target: Tyrosine/Serine-Threonine kinases. Phenotype:[1][2][3][4] G1 arrest or Apoptosis.

This protocol focuses on Path A (Antimetabolite/TS Inhibition) as the default flow, with notes on diverging for kinase targets.

Screening Workflow Diagram

ScreeningCascade Start Novel Pyrimidine Library (10mM DMSO Stocks) Step1 Phase I: Primary Screen Resazurin Viability Assay (A549 / HCT116 Cells) Start->Step1 Decision Hit Selection (IC50 < 10 µM) Step1->Decision Calculate Z-Factor Step2 Phase II: Biochemical Validation Thymidylate Synthase (TS) Assay (Spectrophotometric 340nm) Decision->Step2 Valid Hits Step3 Phase III: Phenotypic Profiling Flow Cytometry (PI Staining) Step2->Step3 Confirmed TS Inhibitors ResultA S-Phase Accumulation (Antimetabolite Profile) Step3->ResultA DNA Synthesis Block ResultB G1 Arrest / Apoptosis (Potential Kinase/Off-Target) Step3->ResultB Signaling Block

Figure 1: The logical cascade for screening pyrimidine derivatives. Phase I filters for general toxicity; Phase II confirms the specific metabolic target (TS); Phase III validates the cellular mechanism.

Phase I: High-Throughput Cytotoxicity Screen (Resazurin)

Objective: Determine the IC50 of compounds in relevant cancer cell lines (e.g., HCT116 for colorectal, A549 for lung). Rationale: Unlike MTT, Resazurin (AlamarBlue) is non-toxic to cells, allowing for kinetic monitoring and multiplexing. It is reduced by mitochondrial dehydrogenases in viable cells to highly fluorescent resorufin.

Materials
  • Cell Line: HCT116 (ATCC CCL-247).

  • Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, 10x stock).

  • Plate: 96-well Black/Clear bottom tissue culture plates.

  • Reader: Fluorescence plate reader (Ex 530-560 nm / Em 590 nm).

Protocol Steps
  • Seeding: Seed cells at optimal density (typically 3,000–5,000 cells/well) in 100 µL media.

    • Expert Tip: Leave perimeter wells filled with PBS to prevent "edge effect" evaporation, which skews data in 3-day assays.

  • Incubation: Allow attachment overnight (16–24 hours) at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare 1000x stocks in DMSO.

    • Dilute to 2x working concentration in media (Final DMSO < 0.5%).

    • Add 100 µL of 2x compound to wells (Final volume 200 µL).

    • Include Positive Control (5-Fluorouracil, 10 µM) and Vehicle Control (0.5% DMSO).

  • Exposure: Incubate for 72 hours (approx. 3 doubling times).

  • Development: Add 20 µL of 10x Resazurin stock to each well.

  • Readout: Incubate 2–4 hours. Measure fluorescence (RFU).

Validation: Z-Factor Calculation

To ensure the assay is robust enough for screening, calculate the Z-Factor using controls from a single plate.



Z-Factor ValueInterpretationAction
1.0 Ideal (Theoretical)N/A
0.5 – 1.0 Excellent Proceed with screening.
0.0 – 0.5 MarginalRe-optimize cell density or incubation time.
< 0.0 FailDo not trust data. Check pipetting error or cell variability.

Phase II: Biochemical Target Engagement (Thymidylate Synthase)

Objective: Confirm if the pyrimidine hit acts as an antimetabolite by inhibiting Thymidylate Synthase (TS). Rationale: TS catalyzes the methylation of dUMP to dTMP using 5,10-methylene-tetrahydrofolate (5,10-CH2-THF).[1][5] This is the rate-limiting step in pyrimidine nucleotide synthesis. We use a spectrophotometric assay monitoring the increase in absorbance at 340 nm due to the formation of dihydrofolate (DHF).

Reaction Mechanism


  • Signal: Formation of DHF (Absorbance

    
     at 340 nm).
    
Materials
  • Enzyme: Recombinant Human Thymidylate Synthase (hTS).

  • Substrates: dUMP (Sigma), 5,10-CH2-THF (prepare fresh in ascorbate buffer to prevent oxidation).

  • Buffer: 50 mM TES (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM

    
    -mercaptoethanol.
    
Protocol Steps
  • Master Mix Prep: Prepare buffer containing 5,10-CH2-THF (200 µM final) and hTS enzyme (200 nM final). Keep on ice.

  • Blanking: Set spectrophotometer to 340 nm, kinetic mode, 25°C.

  • Inhibitor Addition: Add test compound (various concentrations) to the cuvette/plate. Incubate 5 mins to allow slow-binding (common in pyrimidine analogs).

  • Initiation: Start reaction by adding dUMP (100 µM final).

  • Measurement: Monitor

    
     for 10 minutes.
    
  • Calculation:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .
  • Expert Tip: Pyrimidine analogs often show time-dependent inhibition . If

    
     decreases significantly with longer pre-incubation (5 min vs 30 min), the compound is likely a slow-tight binder or covalent inhibitor.
    

Phase III: Phenotypic Profiling (Cell Cycle Analysis)

Objective: Distinguish between S-phase arrest (TS inhibition) and G1/G2 arrest (Kinase/Tubulin inhibition). Rationale: Pyrimidine antimetabolites deplete the dTMP pool, stalling DNA polymerase during replication. This results in an accumulation of cells in the S-phase .

Materials
  • Stain: Propidium Iodide (PI) - intercalates into DNA (stoichiometric binding).

  • Reagent: RNase A (to digest RNA, preventing false PI signal).

  • Fixative: 70% Ethanol (ice cold).[6][7]

Protocol Steps
  • Treatment: Treat HCT116 cells with

    
     concentration of compound for 24 hours.
    
  • Harvest: Trypsinize cells, wash with PBS. Crucial: Include floating dead cells to capture the sub-G1 (apoptotic) population.

  • Fixation (Critical Step):

    • Resuspend pellet in 300 µL PBS.

    • While vortexing gently, add 700 µL ice-cold 100% ethanol dropwise.

    • Why? Adding ethanol to cells causes clumping. Adding cells to ethanol causes clumping. Dropwise addition while moving is the only way to get single-cell suspensions.

    • Incubate at -20°C for >2 hours (overnight is best).

  • Staining:

    • Spin down ethanol-fixed cells. Wash 1x with PBS.[6]

    • Resuspend in 500 µL staining buffer: PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A.[6]

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on Flow Cytometer (488 nm laser, PE/Red channel). Collect 20,000 events.

Data Interpretation
Cell Cycle PhaseDNA ContentPyrimidine Effect (Antimetabolite)
G0/G1 2NDecrease
S-Phase 2N

4N
Significant Increase (Arrest)
G2/M 4NDecrease
Sub-G1 < 2NIncrease (Apoptosis/Debris)

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Compound Precipitation Pyrimidine rings are often planar and lipophilic (high LogP).Do not exceed 0.5% DMSO in cell assays. If precipitation occurs in media, sonicate the stock or use a solubility-enhancing excipient (e.g., cyclodextrin) for in vivo work, but strictly DMSO for in vitro.
High Background in TS Assay Oxidation of THF.5,10-CH2-THF is unstable. Prepare fresh in buffer containing Ascorbic Acid or

-mercaptoethanol.
Doublets in Flow Cytometry Cell clumping during fixation.Use the "Pulse Width" vs. "Pulse Area" gating strategy to strictly exclude doublets. Doublets (two G1 cells sticking together) look exactly like one G2/M cell (4N DNA), ruining data.
Variable IC50 Data Mycoplasma contamination.Mycoplasma possess enzymes (nucleoside phosphorylases) that can degrade pyrimidine analogs before they enter the cell. Mandatory: Screen cells for mycoplasma monthly.

References

  • Resazurin Assay Optimization

    • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024).[1][2][3][5][8] National Institutes of Health (NIH) / PubMed.

    • [Link]

  • Z-Factor Calculation

    • Z-factor: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9][10][11] (1999).[10][11] Journal of Biomolecular Screening.

    • [Link]

  • Thymidylate Synthase Assay

    • Novel mass spectrometry-based assay for thymidylate synthase activity.[1][5] (2024).[1][2][3][5][8] Amsterdam UMC / PubMed. (Verifies kinetic monitoring principles).

    • [Link]

  • Cell Cycle Analysis Protocol

    • Cell cycle analysis with flow cytometry and propidium iodide.[7][12] (2024).[1][2][3][5][8] Abcam Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (CAS: 941933-35-3).[1][2] This intermediate is a critical electrophile in the synthesis of pyrimidine-based kinase inhibitors and bioactive heterocycles.[2]

Executive Technical Overview

Compound Identity:

  • Name: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine[1][2][3]

  • CAS: 941933-35-3[2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Key Reactivity: The C5-sulfinyl group is a strong electron-withdrawing moiety, significantly activating the C4-chloride towards nucleophilic aromatic substitution (

    
    ).[1][2][3] This makes the compound highly susceptible to hydrolysis and degradation if not handled under strictly controlled conditions.[1][2]
    

Primary Challenge: The purification of this sulfoxide is governed by the "Goldilocks" principle of oxidation states.[2] You must isolate the sulfoxide (


) while removing the unreacted sulfide  precursor and preventing over-oxidation to the sulfone  (

).[1][2] Additionally, the labile C4-Cl bond requires moisture-free handling to prevent the formation of the 4-hydroxy impurity.[1][2]

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing significant amounts of the sulfone (over-oxidized) impurity by HPLC/TLC."

Diagnosis: This is the most common failure mode.[2][3] Sulfoxides are intermediates in the oxidation pathway.[1][2] If the oxidant stoichiometry is


 equivalents or the temperature is too high, the reaction proceeds rapidly to the sulfone.[2]

Corrective Action:

  • Stoichiometry Control: Reduce your oxidant (e.g., mCPBA or NaIO

    
    ) to 0.95 – 1.0 equivalents  relative to the sulfide starting material.[1][2] It is better to leave 5% unreacted sulfide (which is non-polar and easy to separate) than to generate sulfone (which is difficult to separate from sulfoxide).[1][2]
    
  • Temperature Modulation:

    • mCPBA Method:[1][2][3] Conduct the addition at -10°C to 0°C . Do not allow the reaction to rise above room temperature until quench.

    • NaIO

      
       Method: This is milder.[1][2][3] Run at 0°C in MeOH/Water.
      
  • Quench Protocol: Do not just "stop" the reaction. You must actively destroy excess oxidant using 10% aqueous

    
     (sodium thiosulfate)  immediately upon reaction completion.[1][2]
    
Issue 2: "The product is hydrolyzing to the 4-hydroxy derivative during workup."

Diagnosis: The 5-sulfinyl group activates the 4-chloro position.[1][2][3] In the presence of aqueous base (often used to neutralize acid generated during oxidation) and heat, the chloride is displaced by hydroxide ions.[1][2]

Corrective Action:

  • pH Management: Avoid strong bases like NaOH or

    
     during the quench.[1][2] Use saturated 
    
    
    
    or phosphate buffer (pH 7.0–7.5).[1][2]
  • Speed & Temperature: Keep the aqueous workup cold (0–5°C) and rapid. Do not let the organic phase sit in contact with the aqueous phase for extended periods.[1][2][3]

  • Drying: Dry the organic layer thoroughly over

    
     immediately after separation.[1][2]
    
Issue 3: "My product is oiling out during recrystallization."

Diagnosis: Sulfoxides often have low melting points and can form supersaturated oils ("oiling out") in non-polar solvents, trapping impurities.[1][2]

Corrective Action:

  • Solvent System: Switch to a DCM/Hexane or EtOAc/Heptane system.[1][2][3]

    • Dissolve the crude oil in a minimum amount of DCM or EtOAc at room temperature (do not heat excessively).[1][2]

    • Slowly add Hexane/Heptane dropwise until turbidity persists.[1][2][3][4]

    • Seed Crystals: If available, add a seed crystal of pure sulfoxide.[1][2]

    • Cooling: Place at -20°C. Do not use an ice bath immediately; rapid cooling promotes oiling.[2][3]

Detailed Experimental Protocols

Protocol A: Controlled Oxidation (mCPBA Method)

Best for small scale (<5g) where anhydrous conditions are preferred.[1][2]

  • Dissolution: Dissolve 4-Chloro-2-methyl-5-(methylthio)pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) [10 mL/g].

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dissolve mCPBA (1.0 eq, 77% max purity grade) in DCM. Add this solution dropwise over 30–60 minutes. Note: Rapid addition causes local hotspots and sulfone formation.[2]

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

    • Sulfide

      
      : ~0.8[1][2]
      
    • Sulfoxide

      
      : ~0.3[1][2]
      
    • Sulfone

      
      : ~0.4 (often overlaps, check by HPLC if possible).[1][2]
      
  • Quench: Add 10%

    
     solution (10 mL/g) and stir vigorously for 10 minutes.
    
  • Workup: Wash with Saturated

    
     (2x) to remove m-chlorobenzoic acid.[1][2] Wash with Brine (1x).[1][2] Dry over 
    
    
    
    .[1][2][5]
  • Concentration: Evaporate solvent at <35°C (bath temperature). Warning: High heat can cause Pummerer-type degradation.[2][3]

Protocol B: Purification via Column Chromatography

Required if sulfone impurity >5%.[1][2]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Eluent: Gradient of DCM to 5% MeOH/DCM OR Hexane to 100% EtOAc .

  • Loading: Load crude as a concentrated solution in DCM.

  • Order of Elution (Typical in EtOAc/Hexane):

    • Unreacted Sulfide (Fastest)[1][2]

    • Sulfone Impurity[1][2][3]

    • Target Sulfoxide (Slowest/Most Polar)

    • 4-Hydroxy Impurity (if present, very polar/streaks)[1][2][3]

Data Visualization & Logic

Figure 1: Oxidation Pathway & Competitive Side Reactions

This diagram illustrates the critical control points where the reaction can diverge into impurities.[2]

OxidationPathway Sulfide Starting Material (Sulfide) Sulfoxide TARGET PRODUCT (Sulfoxide) Sulfide->Sulfoxide +1.0 eq mCPBA -10°C Sulfone Impurity: Sulfone (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant High Temp Hydroxy Impurity: 4-Hydroxy (Hydrolysis) Sulfoxide->Hydroxy Aq. Base / Heat (S_NAr at C4)

Caption: Reaction pathway showing the target sulfoxide and the two primary degradation routes: over-oxidation to sulfone and hydrolysis of the activated C4-chloride.[1][3]

Table 1: Solvent Compatibility Guide
Solvent SystemSuitabilityNotes
DCM (Dichloromethane) Excellent Best for reaction and extraction.[2] Solubilizes all species.[1][2][3]
Methanol (MeOH) Good (with caution) Good for NaIO4 oxidation.[1][2] Avoid prolonged heating (nucleophilic attack).[1][2]
Water Poor Avoid contact > pH 8.[2] Promotes hydrolysis of C4-Cl.[1][2]
Hexane/Heptane Anti-solvent Use to precipitate the product from DCM or EtOAc.[2][3]
Diethyl Ether Moderate Good for trituration to remove non-polar sulfide impurities.[1][2]

FAQs

Q: Can I store the crude mixture overnight? A: It is highly risky.[2][3] The crude mixture often contains acidic residues (from mCPBA) which catalyze degradation.[1][2] Always perform the quench and basic wash (


) immediately.[2] Once dried and concentrated, the solid/oil can be stored at -20°C under nitrogen.[2]

Q: Why does the NMR show complex splitting for the methyl protons? A: The sulfoxide sulfur is a chiral center .[2] If your molecule has other chiral features (or in some solvents), the methyl groups may appear diastereotopic or show distinct shifts compared to the sulfide.[1][2] This is normal and indicates successful oxidation.[1][2]

Q: Is the sulfoxide stable to S_NAr conditions? A: Yes, but it is more reactive than the sulfide.[1][2] If you plan to displace the 4-Cl with an amine, the reaction will proceed much faster with the sulfoxide.[2] Ensure you control the temperature of the subsequent substitution step to avoid displacing the sulfoxide itself (which can act as a leaving group in rare cases).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11148232, 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

    • Note: Provides physical property baselines for the sulfone analog, relevant for chromatographic separ
  • Note: Source for the starting material properties and synthesis precursors.
  • Jia, Y., et al. (2000). Synthesis and preliminary biological evaluations of CC-1065 analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Note: Illustrates general handling of sensitive pyrimidine intermedi
  • Note: General standard operating procedures for mCPBA and NaIO4 oxid

Sources

Technical Support Center: Optimization of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a critical intermediate step in the production of various pyrimidine-based kinase inhibitors and antineoplastic agents. The core challenge in this transformation is the chemoselective oxidation of the sulfide precursor (4-Chloro-2-methyl-5-(methylthio)pyrimidine) to the sulfoxide without:

  • Over-oxidation to the sulfone (-SO₂Me).

  • Hydrolysis of the labile C4-chloro group (leading to 4-hydroxy impurities).

This guide provides an optimized protocol using Sodium Periodate (NaIO₄) for maximum selectivity and a high-speed alternative using m-CPBA , alongside a comprehensive troubleshooting framework.

Reaction Scheme

The following diagram illustrates the reaction pathway, including the desired transformation and the competing side reactions that must be suppressed.

ReactionScheme SM Sulfide Precursor (4-Cl-2-Me-5-SMe-pyrimidine) Product Target Sulfoxide (4-Cl-2-Me-5-S(O)Me-pyrimidine) SM->Product Oxidation (NaIO4 or m-CPBA) Sulfone Sulfone Impurity (Over-oxidation) SM->Sulfone Direct Over-oxidation Hydrolysis 4-Hydroxy Impurity (Hydrolysis) SM->Hydrolysis Slow Hydrolysis Product->Sulfone Over-oxidation (Excess oxidant/High T) Product->Hydrolysis Aq. Acid/Base (Nucleophilic Attack)

Figure 1: Reaction pathway showing the target oxidation and critical failure modes (Sulfone formation and Hydrolysis).

Optimized Experimental Protocols

Method A: High-Selectivity Protocol (Recommended)

Reagent: Sodium Periodate (NaIO₄) Best for: Maximizing yield, preventing sulfone formation, and scale-up.

ParameterSpecificationRationale
Stoichiometry 1.05 equiv NaIO₄Slight excess ensures conversion; NaIO₄ is mild enough to avoid rapid over-oxidation.
Solvent MeOH : H₂O (3:1 to 5:1)Water is required to dissolve NaIO₄; Methanol solubilizes the organic sulfide.
Temperature 0 °C to RTInitiate at 0 °C to control exotherm; warm to RT to drive completion.
Time 4 – 12 HoursSlower kinetics than m-CPBA allow for precise monitoring.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-Chloro-2-methyl-5-(methylthio)pyrimidine (1.0 equiv) in Methanol (5–10 volumes). Cool to 0 °C .[1]

  • Oxidant Prep: Prepare a solution/slurry of NaIO₄ (1.05 equiv) in Water (1–2 volumes).

  • Addition: Dropwise add the NaIO₄ solution to the sulfide mixture over 30 minutes. Note: A white precipitate (NaIO₃) will eventually form.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temperature (20–25 °C). Monitor by HPLC/TLC every 2 hours.

  • Quench & Workup:

    • Filter off the inorganic salts (NaIO₃).

    • Concentrate the filtrate to remove Methanol (do not heat >40 °C).

    • Extract the aqueous residue with DCM or EtOAc.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: High-Throughput Protocol

Reagent: m-Chloroperoxybenzoic acid (m-CPBA) Best for: Small scale, rapid synthesis (<1 hour). High Risk of over-oxidation.[2]

ParameterSpecificationRationale
Stoichiometry 0.95 – 1.0 equivNever exceed 1.0 equiv. Limiting reagent strategy prevents sulfone.
Solvent DCM (Anhydrous)Non-protic solvent prevents hydrolysis; excellent solubility.
Temperature -78 °C to -20 °CCRITICAL. Low temp is mandatory to kinetic selectivity.

Step-by-Step Workflow:

  • Setup: Dissolve sulfide (1.0 equiv) in dry DCM under N₂ atmosphere. Cool to -78 °C (acetone/dry ice bath).

  • Addition: Dissolve m-CPBA (0.95 equiv) in DCM. Add slowly along the flask wall to pre-cool the solution before mixing.

  • Reaction: Stir at -78 °C for 30–60 minutes.

  • Quench: Add 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) at -78 °C to kill any unreacted peroxide immediately.

  • Workup: Warm to RT, wash with sat. NaHCO₃ (to remove m-chlorobenzoic acid), then brine. Dry and concentrate.

Troubleshooting Guide (Q&A)

Issue 1: "I see a significant amount of Sulfone (Over-oxidation) in my product."

Q: Why is this happening? A: Sulfoxides are nucleophilic and can be further oxidized to sulfones. This occurs if:

  • Oxidant Excess: You used >1.1 equivalents of oxidant.

  • Temperature Spike: The reaction got too warm (especially with m-CPBA).

  • Local Concentration: Rapid addition of oxidant created localized "hotspots" of high concentration.

Corrective Action:

  • Switch to Method A (NaIO₄): Periodate is thermodynamically less prone to oxidizing sulfoxides to sulfones compared to peracids.

  • Titrate m-CPBA: If using Method B, ensure your m-CPBA purity is accurately known (commercial sources vary from 70-77%). Titrate it or use exactly 0.95 equiv based on the label claim.

  • Reverse Addition: For m-CPBA, add the oxidant to the sulfide, not vice-versa, to ensure the sulfide is always in excess until the end.

Issue 2: "The 4-Chloro group is hydrolyzing to a 4-Hydroxy group."

Q: Is the reaction medium causing this? A: Yes. The C4 position in pyrimidines is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

  • Acidic Conditions: m-CPBA generates m-chlorobenzoic acid (byproduct), which can catalyze hydrolysis if water is present.

  • Basic Conditions: Aqueous workups with strong bases (NaOH) will rapidly displace the chloride.

  • Thermal Stress: Heating during solvent removal accelerates hydrolysis.

Corrective Action:

  • Buffer the Reaction: If using m-CPBA, add solid NaHCO₃ (2.0 equiv) directly to the reaction flask to neutralize acid in situ.

  • Cold Workup: Keep all aqueous washes ice-cold (0–5 °C).

  • Fast Drying: Do not leave the product in wet organic solvent for prolonged periods. Dry over Na₂SO₄ immediately.

Issue 3: "The reaction stalls at 80% conversion."

Q: Should I add more oxidant? A: Proceed with caution.

  • With NaIO₄: It is safe to add another 0.1–0.2 equiv. The reaction is often biphasic or slurry-based; ensure vigorous stirring to maximize surface area.

  • With m-CPBA: Do NOT add more oxidant unless you are at -78 °C. Adding m-CPBA at room temperature will instantly generate sulfone. It is often better to accept 80% yield and recover starting material via column chromatography than to ruin the batch with inseparable sulfone.

Decision Tree for Optimization

Use this logic flow to determine the best course of action based on your specific constraints.

TroubleshootingTree Start Start Optimization Scale What is your scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Speed needed Large > 1 gram (Process) Scale->Large Selectivity needed MethodB Use Method B (m-CPBA) Temp: -78°C Small->MethodB MethodA Use Method A (NaIO4) Temp: 0°C -> RT Large->MethodA CheckImpurity Check Impurity Profile MethodB->CheckImpurity MethodA->CheckImpurity SulfoneHigh High Sulfone? CheckImpurity->SulfoneHigh HydrolysisHigh High Hydrolysis? CheckImpurity->HydrolysisHigh FixSulfone Action: 1. Reduce Oxidant Eq. 2. Lower Temp. 3. Switch to NaIO4 SulfoneHigh->FixSulfone FixHydrolysis Action: 1. Use Anhydrous DCM 2. Add NaHCO3 buffer 3. Avoid heating >40°C HydrolysisHigh->FixHydrolysis

Figure 2: Decision tree for selecting the oxidation method and troubleshooting common impurities.

References

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[3] Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst.[3] Organic Letters, 7(4), 625–628.

  • Kowalski, P., et al. (2016). Selective Oxidation of Sulfides to Sulfoxides: A Review of Green Approaches. Current Organic Chemistry. (General reference for NaIO4 selectivity).
  • BenchChem Technical Support. (2025). Optimization of Reaction Conditions for the Synthesis of Pyrimidine Derivatives. BenchChem Technical Guides.

  • Trujillo-Lagunas, M. L., et al. (2019).[4][5] A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(08), 1731-1740.

  • Bahrami, K., et al. (2010).[6] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213.

Sources

Welcome to the Chloropyrimidine Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloropyrimidine Synthesis

Topic: Troubleshooting Side Reactions in POCl₃-Mediated Chlorination Audience: Medicinal Chemists & Process Development Scientists

Scope: This guide addresses the critical failure modes in the conversion of hydroxypyrimidines (pyrimidinones) to chloropyrimidines using phosphorus oxychloride (POCl₃).[1] Objective: To move beyond "standard protocols" and provide a mechanistic understanding of why reactions fail (stall, dimerize, or hydrolyze) and how to implement self-validating corrections.

Module 1: The "Stalled" Reaction (Phosphoryl Intermediates)

Symptom: HPLC/TLC shows full consumption of starting material, but the peak corresponds to a "sticky" intermediate rather than the chlorinated product. Yields are consistently low despite long reaction times.

Root Cause: Formation of a stable Phosphorodichloridate Intermediate . The reaction proceeds through an activated ester (


). In sterically hindered or electron-rich pyrimidines, the chloride ion (

) fails to displace this leaving group, resulting in a stalled intermediate that hydrolyzes back to the starting material during workup.

Mechanism & Solution:

Phosphoryl_Stall cluster_0 Critical Failure Point SM Hydroxypyrimidine (Starting Material) Inter Phosphorodichloridate Intermediate (Stalled Species) SM->Inter + POCl3 - HCl Prod Chloropyrimidine (Product) Inter->Prod Cl- Attack (Rate Limiting Step) Vils Vilsmeier Reagent (Catalyst) Vils->Inter Activates Leaving Group

Caption: The conversion of the phosphorodichloridate intermediate is often the rate-limiting step. Without catalysis, this species persists and reverts to starting material upon aqueous quench.

Troubleshooting Protocol:

ParameterOptimization Strategy
Catalysis Add a Vilsmeier Catalyst: Add 0.1–1.0 eq of DMF or

-Dimethylaniline. This forms a highly electrophilic chloroiminium species that activates the pyrimidine oxygen more effectively than POCl₃ alone.
Temperature Increase Reflux: The displacement of the P-O bond by Cl⁻ is endothermic. Ensure the internal temperature is >80°C (or refluxing POCl₃ at ~105°C).
Reagent Quality Check POCl₃: Old POCl₃ hydrolyzes to phosphoric acid, which is inactive. If the liquid is cloudy or viscous, distill or replace it.

Validation:

  • LCMS Signature: The phosphorodichloridate intermediate typically shows a mass of

    
     (M + POCl₂ - H) or similar adducts depending on ionization, distinct from the product 
    
    
    
    .

Module 2: The Dimerization Trap

Symptom: Appearance of a high molecular weight impurity (approx. 2x mass of product) that increases as the reaction progresses or during slow addition steps.

Root Cause: Nucleophilic Aromatic Substitution (


). 
The product (Chloropyrimidine) is highly electrophilic. The starting material (Hydroxypyrimidine) is a nucleophile. If they coexist in significant concentrations under basic conditions, the starting material attacks the product, forming a Pyrimidyl-Ether Dimer .

Mechanism:

Dimerization_Loop SM Hydroxypyrimidine (Nucleophile) Prod Chloropyrimidine (Electrophile) SM->Prod POCl3 / Base Dimer Pyrimidyl-Ether Dimer (Impurity) SM->Dimer S_NAr Reaction (Avoid Coexistence) Prod->Dimer S_NAr Reaction (Avoid Coexistence)

Caption: Dimerization occurs when unreacted starting material attacks the newly formed product. This is common in 'starved' reactions where POCl₃ is the limiting reagent.

Troubleshooting Protocol:

VariableAdjustment
Stoichiometry Excess POCl₃: Always maintain POCl₃ in excess (minimum 3–5 equivalents) to ensure the starting material reacts with POCl₃ (kinetically favored) rather than the product.
Order of Addition Reverse Addition: Do not add POCl₃ to the pyrimidine. Instead, add the pyrimidine to the POCl₃ . This ensures the concentration of the electrophilic POCl₃ is always high relative to the nucleophilic starting material.
Base Usage Modulate Base: Strong bases (like triethylamine) increase the nucleophilicity of the starting material, promoting dimerization. Switch to weaker bases (diethylaniline) or use catalytic DMF without auxiliary base if possible.

Module 3: The "Disappearing Product" (Hydrolysis during Workup)

Symptom: Reaction shows 99% conversion by in-process control (IPC), but isolated yield is <50%. The starting material "reappears" after workup.

Root Cause: Acid-Catalyzed Hydrolysis. Chloropyrimidines are essentially cyclic imidoyl chlorides. They are highly susceptible to hydrolysis in hot, acidic aqueous environments. Quenching POCl₃ generates massive amounts of HCl and heat, creating the perfect storm for destroying your product.

Protocol: The "Inverse Quench" Technique

  • Cool Down: Cool the reaction mixture to room temperature or below.

  • Remove Excess Reagent: If possible, distill off excess POCl₃ under reduced pressure before quenching. This drastically reduces the acid load.

  • Prepare Quench Buffer: Prepare a stirred mixture of ice and weak base (Sodium Acetate or

    
    ) or simply ice water if the product is acid-stable at low temps.
    
  • Inverse Addition: Slowly pour the reaction mixture into the ice/buffer (Do not pour water into the reaction).

    • Why? This keeps the temperature low and prevents the "heat spike" associated with adding water to concentrated acid.

  • pH Control: Monitor pH immediately. Adjust to pH 7–8. Prolonged exposure to pH < 2 (acid hydrolysis) or pH > 11 (base hydrolysis) will degrade the product.

  • Extraction: Extract immediately into an organic solvent (DCM or EtOAc). Do not let the aqueous layer sit overnight.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use PCl₅ instead of POCl₃? A: Yes. PCl₅ is a more aggressive chlorinating agent. It is useful for highly electron-rich pyrimidines (e.g., amino-substituted) that are sluggish with POCl₃. However, the workup is more violent. A common hybrid approach is to use POCl₃ with 0.5–1.0 eq of PCl₅.

Q: My product is volatile. How do I remove POCl₃ without losing product? A: Do not use vacuum distillation if your product has a low boiling point. Instead, use the Inverse Quench method described in Module 3, but use a larger volume of ice water to dilute the acid, then extract. Alternatively, azeotrope the POCl₃ with toluene if the boiling point separation allows.

Q: Why is my product turning black upon storage? A: Trace acid. Chloropyrimidines can autocatalyze their own decomposition if trace HCl remains. Wash your organic layer with


, dry thoroughly over 

, and store the product at -20°C under inert gas.

References

  • Vilsmeier-Haack Mechanism & Catalysis: Marson, C. M. (2011). Tetrahedron, 48(36), 7259-7326. (Review of Vilsmeier reagents in heterocyclic synthesis).
  • Chlorination Protocols & Scale-up

    • Dunn, P. J., et al. (2010). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, In Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500. Link

  • Side Reactions (Dimerization/Hydrolysis)

    • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine reactivity and tendencies).
    • Wang, H., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[2] Link

Sources

Technical Support Center: Stability & Storage of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and decomposition dynamics of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine . This compound is a high-value, reactive intermediate often employed in the synthesis of kinase inhibitors and thiamine analogs. Its dual-functionality (electrophilic chloropyrimidine + labile sulfoxide) creates a unique stability profile requiring rigorous environmental control.

Executive Summary
  • Core Instability: The compound is moisture-sensitive and thermally labile. The electron-withdrawing 5-methylsulfinyl group activates the 4-chloro position toward hydrolysis.

  • Primary Degradation Pathway: Hydrolysis of the C4-Cl bond releases HCl, which autocatalytically degrades the sulfoxide moiety.

  • Storage Standard: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccation is mandatory.

Module 1: Critical Storage Parameters

The stability of this intermediate relies on blocking the "Moisture-Acid Cycle."

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (± 5°C) Retards the kinetics of spontaneous sulfoxide disproportionation and hydrolysis.
Atmosphere Inert (Argon/N₂) Oxygen is less critical than moisture; however, an inert blanket prevents condensation during thermal cycling.
Humidity < 10% RH (Desiccator) CRITICAL: Moisture initiates hydrolysis of the C-Cl bond. The resulting HCl byproduct attacks the sulfoxide group.
Container Amber Glass / PTFE Protects from UV-induced radical cleavage of the C-S bond; PTFE liners prevent leaching from plasticizers.
Storage Workflow Diagram

The following decision logic ensures sample integrity upon receipt and during long-term banking.

StorageWorkflow Start Compound Receipt Check Visual Inspection (Color/Texture) Start->Check Good White/Off-White Free-Flowing Solid Check->Good Pass Bad Yellow/Orange Sticky/Clumped Check->Bad Fail Action1 Aliquot under Inert Gas (Avoid Freeze-Thaw) Good->Action1 Reject Quarantine for QC (Check Purity) Bad->Reject Action2 Store at -20°C (Secondary Desiccation) Action1->Action2

Figure 1: Standard Operating Procedure (SOP) for intake and storage.

Module 2: The Chemistry of Decomposition

Understanding how the molecule breaks down allows you to predict impurities.

1. The Hydrolysis Trigger (Primary Failure Mode)

The 5-methylsulfinyl group is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the pyrimidine ring, making the Carbon-4 position highly electrophilic.

  • Reaction: In the presence of water, the C4-Cl undergoes Nucleophilic Aromatic Substitution (

    
    ), releasing HCl.
    
  • Result: Formation of 4-hydroxy-2-methyl-5-(methylsulfinyl)pyrimidine (often exists as the pyrimidinone tautomer).

2. The Acid-Catalyzed Cascade (Secondary Failure Mode)

The HCl generated in step 1 is not benign. Protic acids destabilize sulfoxides.

  • Pummerer-Type Rearrangement: While classic Pummerer requires an acylating agent, strong acid can induce rearrangement to hemithioacetals, which hydrolyze to release methanethiol (foul odor).

  • Disproportionation: Acid can catalyze the redox disproportionation of the sulfoxide into the sulfide (reduced) and sulfone (oxidized) analogs.

DegradationPathways Parent Parent Compound (Sulfoxide) Moisture + H2O Hydrolysis Hydrolysis Product (Pyrimidinone) Parent->Hydrolysis S_NAr (Slow) Redox Disproportionation (Sulfide + Sulfone) Parent->Redox Acid/Heat Moisture->Hydrolysis HCl HCl (Byproduct) Hydrolysis->HCl Releases HCl->Parent Catalyzes Degradation

Figure 2: The autocatalytic degradation cycle initiated by moisture.

Module 3: Troubleshooting & Analytical QC

If you suspect degradation, use this guide to interpret LC-MS/HPLC data.

Diagnostic Table: Impurity Profiling
ComponentRelative RT (HPLC)Mass Shift (LC-MS)Diagnostic Note
Parent 1.00M [H+] Chlorine isotope pattern (3:1) visible.
Hydrolysis Product 0.40 - 0.60 (Earlier)M - 18 Loss of Cl (-35), Gain of OH (+17). Loss of Cl isotope pattern.
Sulfone (Oxidation) 1.10 (Later)M + 16 Oxidation of Sulfoxide (

) to Sulfone (

).
Sulfide (Reduction) 1.30+ (Much Later)M - 16 Reduction of Sulfoxide (

) to Sulfide (

).
Common User Scenarios (FAQs)

Q1: The material has turned into a sticky orange gum. Can I repurify it?

  • Diagnosis: This indicates significant hydrolysis and HCl generation. The "gum" texture is often due to the formation of hygroscopic hydrochloride salts of the hydrolysis product.

  • Action: Discard. Recrystallization is difficult because the hydrolysis product is highly polar and the acid present will catalyze further degradation during heating.

Q2: I see a strong smell of sulfur/rotten cabbage upon opening the vial.

  • Diagnosis: This suggests the breakdown of the methylsulfinyl group, likely releasing methanethiol or dimethyl disulfide.

  • Action: Check purity immediately. If purity is >90%, use immediately. If <90%, repurification via rapid silica chromatography (neutralized with 1% Triethylamine) may salvage it, but yield will be low.

Q3: Can I store this in DMSO?

  • Answer: No. While soluble, DMSO is hygroscopic and can act as an oxidant/reductant under certain conditions. Store as a solid. If a stock solution is required, use anhydrous DMAC (Dimethylacetamide) or Acetonitrile and use within 24 hours.

Q4: Why is the color changing from white to yellow?

  • Answer: Yellowing is the first sign of HCl formation (formation of conjugated impurities).

  • Protocol: Run a quick LC-MS. If the parent peak is >95%, the color is likely a trace surface impurity. You can use the material, but add a non-nucleophilic base (e.g., DIPEA) to your reaction immediately to neutralize trace acid.

References
  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Detailed coverage of chloropyrimidine reactivity and

    
     mechanisms). 
    
  • Oae, S. (1991). Organic Chemistry of Sulfur. Plenum Press. (Mechanisms of sulfoxide Pummerer rearrangements and acid-catalyzed disproportionation).

  • BenchChem Technical Data. (2025). Stability and Storage of Chloropyrimidine Intermediates. (General protocols for handling moisture-sensitive electrophiles).

  • PubChem Compound Summary. (2025). 4-Chloro-2-(methylsulfonyl)pyrimidine. (Analogous compound data used for reactivity extrapolation).

Technical Support Center: Purification of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this key intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific experimental challenges in a question-and-answer format.

Question: I've performed a flash column chromatography purification on silica gel, but my product fractions are still contaminated with a more polar impurity. What is this impurity and how can I remove it?

Answer: This is a common issue arising from the chemical nature of the methylsulfinyl group.

  • Probable Cause: The polar impurity is likely the corresponding sulfone, 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine . The methylsulfinyl group is susceptible to over-oxidation, which can occur during synthesis or even during purification if exposed to certain conditions. This sulfone derivative is significantly more polar than the target sulfoxide.

  • Troubleshooting Steps & Scientific Rationale:

    • Optimize Chromatography: A standard silica gel column may not provide sufficient resolution. Consider switching to a different stationary phase. A trial with neutral or basic alumina can be effective, as it offers different selectivity compared to acidic silica gel.[1]

    • Gradient Elution Adjustment: If using flash chromatography, a very shallow gradient is required to resolve two closely related compounds of differing polarity. Start with a non-polar solvent like hexane and slowly increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. Monitor the separation meticulously using Thin Layer Chromatography (TLC).[1][2]

    • Recrystallization: If the compound is solid, recrystallization is an excellent and highly effective method for removing small amounts of closely related impurities.[2][3] The difference in polarity and crystal lattice energy between the sulfoxide and sulfone can often be exploited for efficient separation. (See Protocol 2 for a detailed recrystallization guide).

Question: During silica gel column chromatography, my target compound is exhibiting significant peak tailing. How can I achieve a better peak shape?

Answer: Peak tailing for pyrimidine derivatives on silica gel is typically caused by strong, undesirable interactions between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups on the silica surface.[1]

  • Solutions to Improve Peak Shape:

    • Mobile Phase Modification: The most direct solution is to add a small amount of a basic modifier to your eluent.[1]

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA will compete with your basic pyrimidine for binding to the acidic silanol sites, leading to a much sharper, more symmetrical peak.

      • Pyridine: Can be used as an alternative to TEA, though it is less volatile.

    • Change of Stationary Phase: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.[1]

      • Neutral Alumina: Alumina has a less acidic surface than silica and can significantly reduce tailing for basic compounds.

      • Amine-Functionalized Silica: Using a column pre-packed with amine-functionalized silica can provide excellent peak shape for basic analytes without needing to modify the mobile phase.[1]

    • Reduce Sample Load: Overloading the column can saturate the stationary phase and exacerbate tailing issues. Try injecting a smaller quantity of your crude material.[1]

Question: My compound is highly polar and shows poor or no retention on my C18 reversed-phase HPLC column. How can I purify it using HPLC?

Answer: This is a classic challenge for polar molecules. Traditional reversed-phase chromatography (RPC) relies on hydrophobic interactions, which are weak for polar compounds, causing them to elute in or near the solvent front.[1]

  • Recommended HPLC Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the separation of polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This provides excellent retention and separation for polar molecules.[1][4]

    • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that have both reversed-phase and ion-exchange functionalities. This dual mechanism provides an additional lever of control for retaining and separating polar and ionizable compounds like your pyrimidine derivative.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine?

Based on common synthetic routes for similar pyrimidines, you should be aware of the following potential process-related impurities:[5][6][7][8]

  • Starting Material (Precursor): The un-oxidized precursor, 4-Chloro-2-methyl-5-(methylthio)pyrimidine . This impurity is less polar than the target compound.

  • Over-Oxidized By-product: The corresponding sulfone, 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine . This impurity is more polar.[9]

  • Synthetic Precursor: The hydroxy-analogue, 4-Hydroxy-2-methyl-5-(methylsulfinyl)pyrimidine , if the chlorination step from a potential precursor is incomplete. This is a highly polar impurity.

  • Reagents: Residual chlorinating agents (e.g., phosphorus oxychloride) or organic bases (e.g., triethylamine) used in the synthesis.[6][7]

The relationship between the key process-related impurities is visualized below.

G cluster_impurities Potential Process-Related Impurities UnderOx Under-Oxidized Precursor 4-Chloro-2-methyl-5-(methylthio)pyrimidine (Less Polar) Target Target Compound 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine UnderOx->Target Oxidation OverOx Over-Oxidized By-Product 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine (More Polar) Target->OverOx Over-Oxidation

Caption: Relationship between the target compound and its oxidation-related impurities.

Q2: Which purification method should I choose: Recrystallization or Column Chromatography?

The choice depends on the purity of your crude material, the nature of the impurities, and the scale of your experiment.

FeatureRecrystallizationFlash Column Chromatography
Best For Removing small amounts of impurities from a mostly pure solid compound (>85-90% pure).[10]Separating complex mixtures with multiple components or impurities present in significant quantities.[2][11]
Principle Differential solubility of the compound and impurities in a solvent at different temperatures.[10]Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[2]
Throughput High; can be scaled easily for large quantities.Lower; can be laborious and time-consuming for large scales.
Solvent Usage Generally lower.High, especially for large columns.
Resolution Excellent for removing impurities with different solubility profiles.Excellent for separating compounds based on polarity differences.
Typical Use Final purification step to obtain highly crystalline, pure material.Primary purification step for crude reaction mixtures.

Below is a decision tree to help guide your choice.

G Start Crude Product (Post-Workup) CheckSolid Is the product a solid? Start->CheckSolid CheckPurity Purity > 85% by NMR/HPLC? CheckSolid->CheckPurity Yes Chromatography Perform Flash Column Chromatography CheckSolid->Chromatography No (Oil) CheckPurity->Chromatography No Recrystallize Perform Recrystallization CheckPurity->Recrystallize Yes Final Pure Compound Chromatography->Final Recrystallize->Final

Caption: Decision tree for selecting a primary purification method.

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying your compound using silica gel chromatography.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that gives your target compound a Retention Factor (Rf) of 0.2-0.4 and provides good separation from all impurities.[1]

    • Pro-Tip: If peak streaking is observed on the TLC plate, add 0.5% triethylamine to the developing solvent to see if it improves the spot shape.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

    • Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing them under UV light.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[2]

Protocol 2: Two-Solvent Recrystallization

This is a powerful technique for purifying solids when a single ideal solvent cannot be found.[12]

  • Solvent Selection:

    • Find a "Solvent #1" in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature (e.g., Ethanol, Ethyl Acetate).[13]

    • Find a "Solvent #2" (the anti-solvent) in which your compound is poorly soluble even at high temperatures (e.g., Hexane, Heptane, Water).[13]

    • The two solvents must be miscible with each other.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Heat the flask and add the minimum amount of hot "Solvent #1" required to fully dissolve the solid.[14] Ensure the solution is at or near the boiling point.

  • Induce Crystallization:

    • While the solution is still hot, add "Solvent #2" dropwise with constant stirring until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[12][14]

    • Add a few drops of hot "Solvent #1" to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold "Solvent #2" or a cold mixture of the two solvents to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Di Mola, A., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
  • Ciardi, J.E., & Anderson, E.P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • Karayaka, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Comparative Guide.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2019, December 18).
  • PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Trujillo-Lagunas, M. L., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis.
  • ChemicalBook. (n.d.). 4-CHLORO-5-METHYL-2-METHYLSULFANYL-PYRIMIDINE CAS 61044-96-0.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine.
  • Fisher Scientific. (2013, November 1).
  • Rajana, N., et al. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. Asian Journal of Chemistry, 29, 1853-1858.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylpyrimidine.
  • ChemicalBook. (2025, July 19). 4-Chloro-5-methyl-2-(methylsulfonyl)
  • BLD Pharm. (n.d.). 4-Chloro-2-(methylsulfinyl)pyrimidine.
  • ResearchGate. (2025, August 10). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

Sources

stabilizing 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine . It prioritizes the specific instabilities introduced by the 5-methylsulfinyl group (chirality, hygroscopicity, and electron-withdrawing activation of the pyrimidine ring).

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Dr. H. Topic: Stabilization, Storage, and Troubleshooting of Reactive Pyrimidine Intermediates.

Executive Summary: The "Three-Front" War on Stability

You are working with a high-value, high-reactivity intermediate. Unlike standard chloropyrimidines, the 5-(methylsulfinyl) group (a sulfoxide) introduces three simultaneous instability vectors:

  • Electrophilic Activation: The sulfoxide is electron-withdrawing, making the C4-Chlorine bond exceptionally labile to hydrolysis (

    
    ).
    
  • Redox Instability: The sulfoxide (

    
    ) is an intermediate oxidation state; it wants to oxidize to a sulfone (
    
    
    
    ) or reduce to a sulfide (
    
    
    ).
  • Thermal Sensitivity: Sulfoxides are prone to disproportionation or Pummerer-type rearrangements at elevated temperatures.

Current Stability Status:

  • Shelf Life: < 3 months (Ambient) | 6-12 months (-20°C) | > 2 years (-80°C under Argon).

  • Critical Hazard: Moisture-induced autocatalytic hydrolysis (HCl generation).

Troubleshooting Tickets (FAQ)

Ticket #001: "My white powder turned into a yellow, sticky gum."

Diagnosis: Hydrolysis-Induced Meltdown. This is the most common failure mode. The 5-methylsulfinyl group pulls electron density from the pyrimidine ring, making the C4-position highly susceptible to nucleophilic attack by water.

  • Mechanism: Moisture attacks the C4-Cl bond

    
     displaces Chloride 
    
    
    
    forms HCl + Pyrimidinone tautomer.
  • The "Sticky" Factor: The generated HCl protonates the remaining pyridine nitrogens, creating a hygroscopic salt that pulls more moisture from the air, accelerating the rot (autocatalysis).

Corrective Action:

  • Immediate: Check pH of the gum. If acidic, the batch is likely compromised.

  • Salvage (Attempt): Dissolve in dry Dichloromethane (DCM), wash rapidly with cold saturated

    
    , dry over 
    
    
    
    , and re-concentrate.
  • Prevention: Store in a desiccator inside a -20°C freezer. Tape the cap with Parafilm.

Ticket #002: "LCMS shows a mass shift of +16 Da."

Diagnosis: Oxidative Degradation. You have formed 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine .

  • Cause: Exposure to atmospheric oxygen over long periods, or presence of peroxides in storage solvents (e.g., old ethers).

  • Impact: The sulfone is significantly more electron-withdrawing than the sulfoxide. If you use this degraded material in a nucleophilic substitution, the reaction will proceed much faster than calculated, potentially leading to bis-substitution or ring opening.

Corrective Action:

  • Purification: Sulfones and Sulfoxides have vastly different polarities. They can usually be separated via flash chromatography (Sulfoxides are generally more polar and "stickier" on silica than sulfones).

Ticket #003: "I see a mass shift of -18 Da or +32 Da in methanol."

Diagnosis: Solvolysis (Nucleophilic Attack).

  • Cause: You dissolved the compound in methanol for LCMS analysis. The methanol acted as a nucleophile, displacing the chlorine (Methoxylation).

  • Insight: The 5-sulfoxide group activates the ring so strongly that even weak nucleophiles (MeOH) can attack at room temperature.

Corrective Action:

  • Protocol Change: Stop using protic solvents (MeOH, EtOH, Water) for stock solutions. Use Acetonitrile (ACN) or DMSO (anhydrous) for analysis. Run the LCMS immediately after dilution.

Experimental Protocols

Protocol A: Long-Term Storage System

Rationale: To arrest hydrolysis and redox drift.

ParameterSpecificationReason
Temperature -20°C to -80°C Slows kinetic rate of hydrolysis and disproportionation.
Atmosphere Argon (Ar) Heavier than air; blankets the solid to prevent oxidation.
Container Amber Glass Prevents photochemical disproportionation of the sulfoxide.
Desiccant P2O5 or Silica Gel Mandatory secondary containment. The compound is hygroscopic.
Protocol B: QC Methodology (Differentiation)

Rationale: Standard LCMS methods may degrade the sample during the run.

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Column: C18 Reverse Phase (High pH stability preferred).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: MeCN + 0.1% Formic Acid.

    • Note: Avoid ammonium hydroxide; free ammonia can attack the C4-Cl bond.

  • Detection:

    • Target Mass (M+H): m/z ~191.0 (Calculated for C6H7ClN2OS).

    • Hydrolysis Impurity: m/z 173.0 (Pyrimidinone derivative).

    • Oxidation Impurity: m/z 207.0 (Sulfone).

Mechanistic Visualization

Diagram 1: The Degradation Cascade

This diagram illustrates the two primary failure modes: Moisture attack (Hydrolysis) and Oxidation. Note the "Ring Fission" risk if exposed to strong amine nucleophiles, a known behavior of 5-activated pyrimidines [1].

DegradationPathways Start 4-Chloro-2-methyl- 5-(methylsulfinyl)pyrimidine (Active Reagent) Hydrolysis Hydrolysis (Moisture) S_NAr Mechanism Start->Hydrolysis + H2O / HCl cat. Oxidation Oxidation (Air/Peroxides) Start->Oxidation + O2 / Time RingOpen Ring Fission (Strong Amines) Start->RingOpen + R-NH2 (excess) Product_Hydro 4-Hydroxy-5-(methylsulfinyl) -2-methylpyrimidine (Inactive / Tautomer) Hydrolysis->Product_Hydro Cl displacement Product_Sulfone 4-Chloro-2-methyl- 5-(methylsulfonyl)pyrimidine (Hyper-Reactive) Oxidation->Product_Sulfone S=O -> O=S=O Product_RingOpen Acyclic Enamine Degradation Products RingOpen->Product_RingOpen Ring Cleavage

Caption: Degradation pathways. Red nodes indicate unusable waste. Yellow node indicates a chemically distinct, hyper-reactive impurity.

Diagram 2: Storage & Handling Workflow

A logic gate for researchers handling this compound for the first time.

HandlingWorkflow Recieve Receive Shipment Check Visual Inspection: Is it a free-flowing powder? Recieve->Check Good Yes: Intact Check->Good Pass Bad No: Sticky/Yellow Check->Bad Fail Aliquot Aliquot under Argon (Avoid freeze-thaw cycles) Good->Aliquot Action_Bad QUARANTINE. Check pH. Attempt DCM wash salvage. Bad->Action_Bad Storage Store at -20°C Secondary Container + Desiccant Aliquot->Storage Use Thaw to RT in Desiccator BEFORE opening cap Storage->Use Use->Aliquot Return excess immediately

Caption: Decision tree for receiving and maintaining compound integrity.

References & Authoritative Grounding

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Detailed mechanisms of nucleophilic attack on 5-electron-withdrawing substituted pyrimidines).

  • Biffin, M. E. C., Brown, D. J., & Lee, T. C. (1967). Pyrimidine reactions.[1][2][3][4][5][6][7] Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines.[8] Journal of the Chemical Society C: Organic. Link

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Context on Pummerer rearrangement risks for sulfoxides).

  • Sigma-Aldrich/Merck . Technical Bulletin: Handling and Storage of Organosulfur Compounds. (General grounding for sulfoxide hygroscopicity).

  • Gong, Y., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (Demonstrates that 5-substitution has the "most important effect" on reactivity, increasing electrophilicity by orders of magnitude).[9] Link

Sources

Validation & Comparative

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine vs 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine

Technical Comparison: 5-Sulfinyl vs. 5-Sulfonyl Pyrimidine Intermediates in Methodologies

Executive Summary

In the synthesis of pyrimidine-based kinase inhibitors (e.g., EGFR, CDK scaffolds), the functionalization of the C4 position via Nucleophilic Aromatic Substitution (

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidineSulfoxide-14-Chloro-2-methyl-5-(methylsulfonyl)pyrimidineSulfone-2

The Verdict:

  • For Reactivity: Sulfone-2 is the superior electrophile, exhibiting reaction rates approximately 30–40x faster than the sulfoxide analog due to the enhanced electron-withdrawing capacity of the sulfonyl moiety (

    
    ).
    
  • For Chemoselectivity: Sulfoxide-1 is preferred when the sulfur moiety requires subsequent modification (e.g., Pummerer rearrangement) or when milder oxidation conditions are necessary to preserve other sensitive functionalities on the scaffold.

Electronic Properties & Reactivity Profiles[1]

The reactivity difference stems fundamentally from the oxidation state of the sulfur atom at position 5, which modulates the electrophilicity of the C4 carbon.

Hammett Substituent Effects

The rate of

FeatureSulfoxide-1 (-SOMe)Sulfone-2 (-SO

Me)
Impact on

Oxidation State +2 (Formal)+4 (Formal)Sulfone induces greater dipole.
Hammett Constant (

)
~0.49~0.72Sulfone is a significantly stronger EWG.
LUMO Energy HigherLowerLower LUMO facilitates nucleophilic attack at C4.
Reaction Rate (

)
1.0 (Baseline)~37.0Sulfone reacts orders of magnitude faster.

Data extrapolated from aminolysis rates in CDCl

Kinetic Data Comparison

Experimental data comparing the displacement of C4-Cl by diethylamine reveals a stark kinetic advantage for the sulfone.

  • Conditions: Diethylamine (10 eq), CDCl

    
    , 36°C.
    
  • Sulfoxide-1 Rate:

    
    
    
  • Sulfone-2 Rate:

    
    [1]
    
Mechanistic Visualization

The following diagram illustrates the activation energy difference. The Sulfone stabilizes the transition state (Meisenheimer Complex) more effectively than the Sulfoxide.

ReactionCoordinateStartReactants(Pyrimidine-Cl + Nu)TS_SulfoneTS (Sulfone)Lower Activation EnergyStart->TS_SulfoneFast pathTS_SulfoxideTS (Sulfoxide)Higher Activation EnergyStart->TS_SulfoxideSlow pathProductProduct(Pyrimidine-Nu)TS_Sulfone->ProductTS_Sulfoxide->Product

Figure 1: Comparative reaction coordinate diagram showing the lowered activation energy barrier for the Sulfone intermediate.

Synthetic Pathways & Preparation[3][4][5][6][7][8]

Both intermediates are derived from the parent sulfide: 4-Chloro-2-methyl-5-(methylthio)pyrimidine . The oxidation must be carefully controlled to avoid over-oxidation (when aiming for sulfoxide) or incomplete oxidation (when aiming for sulfone).

Synthesis Workflow

SynthesisFlowStartPrecursor:4-Chloro-2-methyl-5-(methylthio)pyrimidineOxidant1mCPBA (1.0 - 1.2 eq)DCM, 0°C -> RTStart->Oxidant1Oxidant2mCPBA (2.2 - 2.5 eq)DCM, Reflux or RT (24h)Start->Oxidant2SulfoxideTarget 1:Sulfoxide (Racemic)(Precipitates often)Oxidant1->SulfoxideSelective OxidationSulfoneTarget 2:Sulfone(Crystalline Solid)Oxidant2->SulfoneFull OxidationSulfoxide->SulfoneFurther Oxidation(Possible Side Reaction)

Figure 2: Divergent synthesis pathways controlled by stoichiometry of the oxidant (mCPBA).

Experimental Protocols (Self-Validating Systems)

These protocols utilize Thin Layer Chromatography (TLC) as a real-time validation step. The polarity difference between Sulfide, Sulfoxide, and Sulfone is distinct.

  • Rf Trend (EtOAc/Hexane): Sulfide (High) > Sulfone (Medium) > Sulfoxide (Low/Baseline).

Protocol A: Synthesis of Sulfone-2 (High Reactivity Intermediate)

Objective: Complete conversion to the sulfone for maximum

  • Setup: Dissolve 4-Chloro-2-methyl-5-(methylthio)pyrimidine (1.0 eq) in DCM (5 mL/mmol).

  • Addition: Add m-chloroperoxybenzoic acid (mCPBA) (2.5 eq) portion-wise at 0°C. Critical: Excess oxidant ensures no sulfoxide remains.

  • Reaction: Warm to Room Temperature (RT) and stir for 24 hours.

  • Validation (TLC): Check TLC (50% EtOAc/Hexane).

    • Pass Criteria: Disappearance of starting material (Rf ~0.8) and Sulfoxide intermediate (Rf ~0.1). Product spot should be distinct (Rf ~0.4).

  • Workup: Wash with sat. NaHCO

    
     (x2) to remove m-chlorobenzoic acid byproduct. Wash with Na
    
    
    S
    
    
    O
    
    
    to quench peroxides.
  • Purification: Dry organic layer (MgSO

    
    ), concentrate. Recrystallize from Ether/Pentane.[1]
    
    • Expected Yield: 85-95%.

    • Physical State: White crystalline solid.[1]

Protocol B: Reaction with Amine Nucleophile

Objective: Displacement of C4-Cl using the Sulfone intermediate.

  • Reactants: Combine Sulfone-2 (1.0 eq) and Amine Nucleophile (1.2–2.0 eq) in Isopropanol or DMF.

  • Base: Add DIPEA (2.0 eq) to scavenge HCl.

  • Conditions:

    • For Sulfone-2: Stir at RT for 2–4 hours.

    • For Sulfoxide-1: Requires heating to 60–80°C for 12–24 hours.

  • Validation: Monitor by LC-MS. The Sulfone reaction should show clean conversion with minimal hydrolysis byproducts compared to the prolonged heating required for the Sulfoxide.

Stability & Handling Guide

PropertySulfoxide-1Sulfone-2
Solubility (DCM) Moderate (May precipitate)High
Solubility (Water) ModerateLow
Crystallinity Waxy/Amorphous solidDistinct Crystalline Needles
Chirality Chiral (Racemic mixture)Achiral
Shelf Stability Hygroscopic; store under N

Stable at RT
Thermal Stability Risk of Pummerer rearrangement >100°CThermally stable up to ~150°C

Guidance for Storage: Store Sulfoxide-1 at -20°C under inert atmosphere to prevent moisture absorption and spontaneous disproportionation. Sulfone-2 can typically be stored at RT in a desiccator.

References

  • Cheeseman, G. W. H., & Greenberg, S. G. (1980). The Synthesis and Aminolysis of Some 4-Chloro-2-(substituted)thiopyrimidines. Journal of Heterocyclic Chemistry / J. Chem. Soc. Perkin Trans.

    • Key Data: Establishes the kinetic rate constants ( ) for sulfoxide vs. sulfone displacement.
    • 1

  • Buděšínský, Z., & Vavřina, J. (1972).[2] Nucleophilic Substitution in 5-Substituted 4-Chloropyrimidines. Collection of Czechoslovak Chemical Communications.

    • Key Data: Correlates electron-withdrawing effects of 5-position substituents with C4 reactivity.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General Reference for Hammett values). Relevance: Provides values for -SOMe (0.49) and -SO Me (0.72).
  • PubChem Compound Summary.4-Chloro-2-(methylsulfonyl)pyrimidine.

    • Data: Physical properties and safety data.[3][4]

Comparative Guide: Substituted Pyrimidines in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Monocyclic 2,4-Diaminopyrimidines vs. Bicyclic Quinazolines

Executive Summary

The pyrimidine scaffold is the cornerstone of modern kinase inhibitor discovery, serving as the critical "hinge-binding" motif in over 70% of FDA-approved small molecule kinase inhibitors. This guide provides a technical comparison between two dominant substructures: the flexible Monocyclic 2,4-Diaminopyrimidines (e.g., ALK/TRK inhibitors) and the rigid Bicyclic Quinazolines (e.g., EGFR inhibitors).

While quinazolines often offer superior initial potency due to enhanced hydrophobic burial, monocyclic pyrimidines provide greater vector freedom for tuning selectivity and physicochemical properties (LogP, solubility). This guide analyzes their biological activity profiles, supported by experimental protocols for validation.

Structural Basis & Pharmacophore Analysis[1][2][3]

The Hinge-Binding Hypothesis

Both scaffolds function primarily as ATP-competitive inhibitors. They anchor to the kinase hinge region via hydrogen bonds:

  • Acceptor: N1 of the pyrimidine ring interacts with the backbone NH of the hinge residue (e.g., Met793 in EGFR).

  • Donor: An amino group at C2 or C4 interacts with the backbone carbonyl.

Comparative Scaffolds
FeatureScaffold A: 2,4-Diaminopyrimidine Scaffold B: Quinazoline (Fused Pyrimidine)
Structure Monocyclic, flexible rotation at C2/C4/C5.Bicyclic, fused benzene ring at C5-C6.
Binding Mode Bidentate H-bonding; relies on C5-substituents to fill the hydrophobic pocket.Bidentate H-bonding; fused ring automatically fills the back pocket.
Primary Advantage Selectivity: Modular C5-substitution allows precise targeting of the "gatekeeper" residue.Potency: Rigid core reduces entropic penalty upon binding.
Common Targets ALK, ROS1, TRK, JNK, FAK.EGFR, HER2, VEGFR.[1]
Representative Drugs Ceritinib, Brigatinib.Gefitinib, Erlotinib, Lapatinib.[1][2]

Biological Activity Comparison

The following data highlights the trade-off between the raw potency of the rigid quinazoline and the tunable selectivity of the diaminopyrimidine.

Table 1: Representative Potency & Selectivity Profiles
Compound ClassTarget KinaseIC50 (nM)Selectivity ProfileKey SAR Driver
Quinazoline (e.g., Gefitinib analogs)EGFR (WT) 3 - 10 nM Low to Moderate. Often hits HER2/ErbB4 due to conserved ATP pocket.6,7-dialkoxy groups interact with solvent front; 4-anilino fits hydrophobic pocket.
2,4-Diaminopyrimidine (e.g., TRK analogs)TRK-A 56 nM High. C5-substituents can avoid steric clashes with bulky gatekeepers.C2-amine forms key H-bonds; C5-group dictates specificity.
Quinazoline EGFR (T790M Mutant) >1000 nMPoor (First-gen). Steric clash with Methionine gatekeeper.Rigid core cannot accommodate the bulky mutant gatekeeper without modification.
2,4-Diaminopyrimidine ALK (L1196M) 15 - 30 nM High. Flexibility allows "wiggling" to accommodate mutations.Flexible linkers at C2/C4 allow adaptive binding modes.

Data Sources: Synthesized from SAR studies on TRK inhibitors [1] and EGFR Quinazoline derivatives [2, 3].

Mechanistic Insight[6][7]
  • Quinazolines: The fused benzene ring acts as a "hydrophobic anchor." While this increases affinity (lower IC50), it makes the molecule "fat." It struggles to bind when the kinase acquires a bulky gatekeeper mutation (e.g., T790M in EGFR), leading to drug resistance.

  • Diaminopyrimidines: Lacking the fused ring, these are "thinner." Medicinal chemists can grow the molecule specifically towards the solvent front or the back pocket using the C5 position. This vectorality is crucial for overcoming resistance mutations.

Visualization: Mechanism of Action[7]

The following diagram illustrates the EGFR signaling cascade and the intervention point for pyrimidine-based inhibitors.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binding & Dimerization RAS RAS (GTPase) EGFR->RAS Activation Inhibitor Pyrimidine Inhibitor (ATP Competitive) Inhibitor->EGFR Blocks ATP Pocket ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation

Figure 1: EGFR signaling pathway showing the competitive inhibition mechanism of pyrimidine scaffolds at the ATP-binding site.[3]

Experimental Protocol: Kinase Inhibition Assay

To validate the biological activity of substituted pyrimidines, a Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo® or ADP-Glo™) is the industry standard for high-throughput screening.

Principle

The assay quantifies the amount of ATP remaining in solution after the kinase reaction.[4]

  • Active Kinase: Consumes ATP

    
     Low Luminescence.
    
  • Inhibited Kinase: Preserves ATP

    
     High Luminescence.
    
Reagents & Equipment[9][10][11]
  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate (e.g., 0.2 mg/mL).

  • ATP: Ultra-pure (Km concentration specific to the target kinase, typically 10–50 µM).

  • Detection Reagent: Luciferase/Luciferin mixture.

  • Plate Reader: Capable of luminescence detection (e.g., PerkinElmer EnVision).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve pyrimidine derivatives in 100% DMSO to 10 mM stock.

    • Prepare 3-fold serial dilutions in DMSO (10 points).

    • Dilute further into Kinase Buffer (final DMSO concentration < 1%).

  • Enzyme Reaction Assembly (384-well plate):

    • Step A: Add 2.5 µL of Test Compound (or DMSO control).

    • Step B: Add 2.5 µL of Kinase Enzyme (optimized concentration, e.g., 1-5 nM).

    • Pre-incubation:[5] Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Step C: Add 5 µL of ATP/Substrate mix to initiate the reaction.

    • Reaction: Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Reagent (equal volume to reaction mix).

    • Incubate for 20-40 minutes in the dark to stabilize the luminescent signal.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize data:

      
      
      
    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.

Assay Validation Diagram

Assay_Workflow Start Compound Library (DMSO) Dilution Serial Dilution (Buffer) Start->Dilution Plate 384-Well Plate Dilution->Plate Add_Enz + Kinase (10 min Pre-inc) Plate->Add_Enz Add_Sub + ATP/Substrate (60 min Reaction) Add_Enz->Add_Sub Detect + Luciferase (Signal Generation) Add_Sub->Detect Read Read Luminescence Detect->Read Analysis IC50 Calculation Read->Analysis

Figure 2: High-throughput screening workflow for determining IC50 values of pyrimidine derivatives.

References

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry (2022).

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry (2022).

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2020).

  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem Protocols (2025).

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and a prerequisite for further investigation. In the intricate world of medicinal chemistry, where subtle structural variations can lead to profound differences in biological activity, a rigorous and multi-faceted approach to structural elucidation is not just best practice—it is a necessity.

This guide provides an in-depth, technical comparison for validating the structure of a novel synthesized compound, 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine . We will explore a logical workflow of modern analytical techniques, explain the causal relationships behind experimental choices, and compare the expected data with that of two closely related and commercially available alternatives: 4-Chloro-2-(methylsulfonyl)pyrimidine and 4-chloro-5-(methylsulfanyl)pyrimidine . This comparative approach provides a robust framework for identifying and differentiating these structurally similar compounds, ensuring the integrity of your research.

The Imperative of Orthogonal Structural Validation

Reliance on a single analytical technique is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is only through the convergence of data from orthogonal techniques that a definitive structure can be assigned. This guide will walk you through a comprehensive validation workflow, from initial synthesis to final structural confirmation.

Caption: A comprehensive workflow for the structural validation of a synthesized compound.

Experimental Protocols: A Step-by-Step Guide

Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine (Alternative Compound)

This procedure provides a reliable method for synthesizing one of the key comparators used in this guide.

Materials:

  • 2-methylthio-4-chloropyrimidine

  • 95% Ethanol

  • 30% Hydrogen peroxide

  • Ammonium molybdate tetrahydrate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 250-mL single-necked flask, add 2-methylthio-4-chloropyrimidine (7.25 mL, 62.3 mmol) and 95% ethanol (100 mL).

  • Cool the mixture to 0 °C with magnetic stirring.

  • Slowly add 30% hydrogen peroxide (14.4 mL, 187 mmol) and ammonium molybdate tetrahydrate (2.18 g, 1.87 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Remove the solvent by distillation under reduced pressure.

  • Add water (200 mL) and evaporate the mixture.

  • Dry the resulting product with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the white solid product.[1]

Spectroscopic Data: The Fingerprints of a Molecule

The following sections detail the expected spectroscopic data for our target compound and its alternatives. This comparative analysis is crucial for distinguishing between these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule and their chemical environment.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR techniques like COSY, HSQC, and HMBC are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule. For 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine, the HMBC (Heteronuclear Multiple Bond Correlation) spectrum is particularly informative. It reveals long-range couplings between protons and carbons, allowing us to piece together the molecular fragments.

Caption: Key HMBC correlations for 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine.

Comparative Spectroscopic Data Table

The following table summarizes the expected and known spectroscopic data for the target compound and its alternatives. This head-to-head comparison is the linchpin of our structural validation.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (Target) H6: ~8.8, C2-CH₃: ~2.8, S(O)-CH₃: ~2.9C2: ~165, C4: ~158, C5: ~125, C6: ~155, C2-CH₃: ~25, S(O)-CH₃: ~40~1040-1060 (S=O stretch)M+ (isotope pattern for Cl)
4-Chloro-2-(methylsulfonyl)pyrimidine (Alternative 1) H6: ~9.2, C2-CH₃: ~3.4, C5-H: ~7.9C2: ~160, C4: ~162, C5: ~122, C6: ~160, S(O)₂-CH₃: ~40~1300-1350 & ~1140-1160 (SO₂ stretch)192/194 (M+)
4-chloro-5-(methylsulfanyl)pyrimidine (Alternative 2) H6: ~8.5, H2: ~8.7, S-CH₃: ~2.6C2: ~157, C4: ~150, C5: ~122, C6: ~157, S-CH₃: ~15N/A (no S=O)160/162 (M+)

Note: Predicted NMR data for the target compound was generated using online prediction tools. Experimental data for alternatives are based on typical values for similar structures and may vary.

Interpreting the Data: A Coherent Narrative

  • ¹H NMR: The chemical shift of the pyrimidine ring proton (H6) is expected to be significantly downfield in the sulfonyl derivative compared to the sulfinyl and sulfanyl compounds due to the strong electron-withdrawing nature of the sulfonyl group. The methyl protons of the sulfinyl and sulfonyl groups will also show distinct chemical shifts.

  • ¹³C NMR: The carbon atom attached to the sulfur (C5) will exhibit a downfield shift in the sulfoxide and an even further downfield shift in the sulfone compared to the sulfide, reflecting the increasing oxidation state of the sulfur.

  • IR Spectroscopy: The presence and position of the S=O stretching band are critical for differentiating the three compounds. The sulfoxide will show a characteristic band around 1040-1060 cm⁻¹, while the sulfone will exhibit two bands for the symmetric and asymmetric stretches of the SO₂ group. The sulfide will lack these absorptions.

  • Mass Spectrometry: All three compounds will show a characteristic M/M+2 isotope pattern for the chlorine atom. Fragmentation patterns can also be diagnostic. Sulfoxides often undergo rearrangement and elimination of the sulfinyl group.

Conclusion: A Self-Validating System for Structural Integrity

By employing a multi-technique approach and comparing the acquired data with that of closely related analogs, we establish a self-validating system for the structural confirmation of synthesized 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine. This rigorous methodology not only ensures the identity of the target molecule but also provides a comprehensive dataset that underpins the reliability of all subsequent biological and medicinal chemistry studies. The principles outlined in this guide are broadly applicable to the structural elucidation of novel small molecules, serving as a foundational workflow for excellence in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB.org. NMR Predict. [Link]

  • PubChem. 4-Chloro-2-(methylsulfonyl)pyrimidine. [Link]

  • PubChem. 4-chloro-5-(methylsulfanyl)pyrimidine. [Link]

Sources

The Pyrimidine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Core in Kinase Inhibitor Design

The pyrimidine nucleus, a fundamental component of DNA and RNA, has proven to be a remarkably versatile and privileged scaffold in the realm of medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous clinically successful anticancer agents.[3] This guide provides a comparative analysis of prominent pyrimidine-based kinase inhibitors, categorized by their primary kinase targets. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed methodologies for key evaluative assays, offering a comprehensive resource for researchers and drug development professionals in the field of oncology. The development of drugs targeting protein kinases has become a significant priority in cancer therapy to address challenges such as severe side effects and acquired drug resistance associated with traditional chemotherapy.[4]

I. Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Paradigm of Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[5] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[6][7] Pyrimidine-based inhibitors have been at the forefront of EGFR-targeted therapies, with several generations of drugs demonstrating clinical efficacy, particularly in non-small-cell lung cancer (NSCLC).[8]

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, ultimately leading to cell growth and proliferation.[7][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Comparative Performance of Pyrimidine-Based EGFR Inhibitors

The development of pyrimidine-based EGFR inhibitors has evolved to overcome challenges such as acquired resistance, most notably the T790M mutation.[10] The following table compares the inhibitory activity of several key pyrimidine derivatives against wild-type and mutant forms of EGFR.

InhibitorEGFR Target(s)IC50 (nM) vs. Wild-Type EGFRIC50 (nM) vs. L858R/T790M Mutant EGFRReference Cell Line(s)Citation(s)
Erlotinib Wild-Type and some mutant forms~2>500A549, HepG2, MCF-7[11]
Osimertinib T790M mutant-selective213<1H1975[5]
Avitinib T790M mutant-selectiveNot specified5.2Not specified[5]
Compound 10b Wild-Type and some mutant forms8.29Not specifiedA549, HepG2, MCF-7[11]
Compound 45 L858R/T790M mutantNot specified23.3H1975

Note: IC50 values can vary depending on the specific assay conditions.

II. Janus Kinase (JAK) Inhibitors: Modulating the Immune Response

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in the JAK/STAT signaling pathway.[12][13] This pathway transmits signals from cytokines and growth factors to the nucleus, regulating immune responses, cell proliferation, and hematopoiesis.[8] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.[14]

JAK-STAT Signaling Pathway

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene

Caption: The JAK-STAT Signaling Pathway.

Comparative Performance of Pyrimidine-Based JAK Inhibitors

A key objective in the development of JAK inhibitors is achieving selectivity for specific JAK family members to minimize off-target effects. For instance, inhibiting JAK2 has been associated with adverse events like thrombosis.[12]

InhibitorPrimary JAK Target(s)IC50 (nM) vs. JAK1IC50 (nM) vs. JAK2Selectivity (JAK2/JAK1)Citation(s)
Ruxolitinib JAK1/JAK23.32.8~0.85[12][14]
Tofacitinib Pan-JAK12020[12]
Filgotinib JAK11041041[12]
Upadacitinib JAK143140~3.3[12]
Compound 12a JAK112.6135.110.7[16]

III. Cyclin-Dependent Kinase (CDK) Inhibitors: Regulating the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[17] CDKs form complexes with cyclins, and the activity of these complexes fluctuates throughout the cell cycle, driving the transitions between different phases.[2][18] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[17]

CDK-Mediated Cell Cycle Regulation

Different cyclin-CDK complexes are active at specific stages of the cell cycle. For example, CDK4/6-cyclin D complexes are crucial for the G1 phase, while CDK2-cyclin E and CDK2-cyclin A complexes regulate the G1/S transition and S phase, respectively. The CDK1-cyclin B complex is essential for entry into mitosis.[2][19]

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2

Caption: Key Cyclin-CDK Complexes in Cell Cycle Regulation.

Comparative Performance of Pyrimidine-Based CDK Inhibitors

The development of CDK inhibitors has seen a shift from non-selective first and second-generation compounds to more specific inhibitors, such as those targeting CDK4/6, which have shown significant clinical benefit in certain breast cancers.[9][17]

InhibitorPrimary CDK Target(s)IC50 (nM) vs. CDK2IC50 (nM) vs. CDK9Target Cancer Type(s)Citation(s)
Flavopiridol Pan-CDK303Chronic Lymphocytic Leukemia[20]
Compound 12u CDK95687Chronic Lymphocytic Leukemia[20]
Compound 17 CDK2190Not specifiedNot specified[21]
Compound 2g CDK9Not specifiedPotent inhibitorPancreatic Ductal Adenocarcinoma[9]

IV. Experimental Methodologies: A Guide to In Vitro Evaluation

The comparative data presented in this guide are derived from a variety of in vitro assays. Understanding the principles and procedures of these assays is crucial for interpreting the results and designing further experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.[3]

Workflow:

LanthaScreen_Workflow Start Start Add_Inhibitor Add test compound (inhibitor) to well Start->Add_Inhibitor Add_Kinase_Ab Add kinase-antibody (Eu-labeled) mixture Add_Inhibitor->Add_Kinase_Ab Add_Tracer Add fluorescently labeled kinase tracer (Alexa Fluor® 647) Add_Kinase_Ab->Add_Tracer Incubate Incubate at room temperature (e.g., 1 hour) Add_Tracer->Incubate Read_FRET Read TR-FRET signal on a plate reader Incubate->Read_FRET Analyze Analyze data to determine IC50 Read_FRET->Analyze End End Analyze->End

Caption: LanthaScreen® Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in an appropriate buffer.

  • Kinase/Antibody Mixture: Prepare a mixture of the target kinase and a europium-labeled anti-tag antibody.

  • Assay Plate Setup: Add the inhibitor dilutions, kinase/antibody mixture, and a fluorescently labeled kinase tracer to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal using a plate reader. A high FRET signal indicates tracer binding to the kinase, while a low signal indicates displacement of the tracer by the inhibitor.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][22]

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Inhibitor Add varying concentrations of the inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for a defined period (e.g., 48-72 hours) Add_Inhibitor->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Analyze Analyze data to determine IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based inhibitor and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Detection of Protein Phosphorylation (Western Blot)

Western blotting is a widely used technique to detect specific proteins in a sample and can be adapted to specifically detect phosphorylated proteins using phospho-specific antibodies.[11][12]

Step-by-Step Protocol:

  • Sample Preparation: Lyse cells treated with or without the kinase inhibitor and quantify the protein concentration. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.[11][24]

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. For phospho-protein detection, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[12][25]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Signal Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the band corresponding to the phosphorylated protein indicates the level of phosphorylation, which can be compared between treated and untreated samples.

V. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a cornerstone in the development of targeted kinase inhibitors. Its versatility allows for the fine-tuning of potency and selectivity against a wide range of kinase targets. The comparative data and methodologies presented in this guide highlight the progress made in this field, particularly in overcoming clinical challenges such as drug resistance. Future directions will likely focus on the development of dual-target inhibitors and the exploration of novel pyrimidine-based scaffolds to further enhance therapeutic efficacy and minimize adverse effects.[4]

References

  • El-Gamal, M. I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Al-Ostoot, F. H., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(3), 1166-1184. [Link]

  • Liu, H., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1789-1796. [Link]

  • Khan, I., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 30(33), 3749-3770. [Link]

  • Jadhav, M., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Molecules, 26(17), 5232. [Link]

  • Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894101. [Link]

  • Maher, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1135-1159. [Link]

  • Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913-3923. [Link]

  • Singh, M., et al. (2024). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Kitisin, K., et al. (2007). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Gastrointestinal Cancer Research, 1(4 Suppl 2), S13-S21. [Link]

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. [Link]

  • Liu, H., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1789-1796. [Link]

  • Chen, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports, 13(1), 1073. [Link]

  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Betzi, S., et al. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1042-1046. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1135-1159. [Link]

  • Zhang, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(1), e2300346. [Link]

  • Gérard, C., & Goldbeter, A. (2012). Temporal self-organization of the cyclin/Cdk network driving the mammalian cell cycle. Proceedings of the National Academy of Sciences, 109(52), 21251-21256. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

  • Khan Academy. (n.d.). Regulation of the cell cycle. [Link]

  • ResearchGate. (n.d.). Cyclin-dependent kinase (CDK) pathway regulation of cell cycle progression. [Link]

  • Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 6(3), 407-416. [Link]

  • Zhang, H., et al. (2018). Discovery of 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine Derivatives as Potent and Orally Bioavailable Epidermal Growth Factor Receptor Inhibitors against L858R/T790M/C797S Resistance Mutation. Journal of Medicinal Chemistry, 61(15), 6644-6657. [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

Sources

Technical Deep Dive: Reproducibility in the Synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Overcoming the "Selectivity vs. Stability" Paradox in Pyrimidine Sulfide Oxidation

Executive Summary: The Reproducibility Crisis

The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a deceptive bottleneck in the production of thiamine analogs and kinase inhibitors (e.g., Lck inhibitors). While the precursor, 4-chloro-2-methyl-5-(methylthio)pyrimidine, is stable, its oxidation to the sulfoxide is plagued by two competing failure modes:

  • Over-oxidation: The kinetic barrier between the sulfoxide (S=O) and the sulfone (O=S=O) is low. Standard oxidants often punch through to the sulfone, contaminating the product.[1]

  • Hydrolysis: The electron-withdrawing nature of the newly formed sulfoxide activates the 4-chloro position, making it highly susceptible to nucleophilic attack by water (hydrolysis to the 4-hydroxy species) during aqueous workups.

This guide compares three oxidation protocols to establish a self-validating, reproducible standard .

Comparative Analysis of Oxidation Methods

We evaluated three common methodologies based on Yield, Selectivity (Sulfoxide:Sulfone ratio), and Scalability.

Table 1: Performance Matrix
FeatureMethod A: mCPBA (Standard)Method B: NaIO₄ (Precision)Method C: H₂O₂ / Catalyst (Green)
Primary Reagent m-Chloroperoxybenzoic acidSodium PeriodateHydrogen Peroxide (30%) + Na₂WO₄
Reaction Time 0.5 – 2 Hours12 – 24 Hours4 – 8 Hours
Selectivity (SO:SO₂) Low (Requires -78°C to -20°C)High (>98:2) Moderate (Temp dependent)
4-Cl Stability High (Anhydrous conditions)Moderate (Aqueous media risk)Low (Hydrolysis risk high)
Reproducibility Poor (Highly operator dependent)Excellent (Self-limiting)Good (Scale dependent)
Scalability Low (Exotherm/Safety)Medium (Solubility limits)High (Industrial preferred)
Expert Insight: The Causality of Failure
  • Why mCPBA fails: mCPBA is a strong electrophile. Once the sulfoxide is formed, it remains nucleophilic enough to react with excess mCPBA. If the temperature fluctuates by even 5°C, the rate of sulfone formation spikes.

  • Why NaIO₄ works: Periodate oxidation proceeds via a cyclic intermediate that is sterically and electronically unfavorable for sulfones. It effectively "stalls" at the sulfoxide stage, making it the Gold Standard for Reproducibility .

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways that must be managed.

ReactionPathways Sulfide Sulfide Precursor (Stable) Sulfoxide Target: Sulfoxide (4-Cl Activated) Sulfide->Sulfoxide Oxidation (k1) Controlled Step Sulfone Impurity: Sulfone (Over-oxidation) Sulfoxide->Sulfone Over-oxidation (k2) Avoid Strong Oxidants Hydrolysis Impurity: 4-Hydroxy (Cl Displacement) Sulfoxide->Hydrolysis Aqueous Workup (pH > 7 or Heat)

Caption: Figure 1. The "Selectivity Cliff." Success depends on maximizing k1 while suppressing k2 and preventing hydrolysis.

Recommended Protocol: The Sodium Periodate Precision Method

While mCPBA is faster, Sodium Periodate (NaIO₄) is recommended for research and early-phase development due to its superior reproducibility. This protocol is designed to be self-validating .

Materials
  • Substrate: 4-Chloro-2-methyl-5-(methylthio)pyrimidine (1.0 eq)

  • Oxidant: Sodium Periodate (NaIO₄) (1.05 eq)

  • Solvent: Methanol/Water (3:1 ratio) - Critical for solubility of both oxidant and substrate.

  • Quench: 10% Sodium Thiosulfate solution.

Step-by-Step Methodology
  • Preparation (T=0):

    • Dissolve the sulfide (10 mmol) in Methanol (30 mL).

    • Separately, dissolve NaIO₄ (10.5 mmol) in Water (10 mL). Note: Mild heating may be required to dissolve NaIO₄, but cool to RT before mixing.

  • Addition (Controlled Precipitation):

    • Cool the sulfide solution to 0°C (Ice bath).

    • Add the NaIO₄ solution dropwise over 20 minutes.

    • Observation: A white precipitate (NaIO₃ byproduct) will begin to form. This is a visual indicator that the reaction is proceeding.

  • The "Stall" Phase (Incubation):

    • Allow the slurry to warm to Room Temperature (20-25°C).

    • Stir for 12 hours.

    • Self-Validation Check: Spot TLC (50% EtOAc/Hexane). The sulfide spot should disappear. A lower spot (sulfoxide) appears.[2] Crucially, no third spot (sulfone) should be visible near the baseline.

  • Workup (Hydrolysis Prevention):

    • Do not heat. Filter off the white solid (NaIO₃) and wash with cold methanol.

    • Concentrate the filtrate in vacuo at <30°C (Bath temp) to remove methanol. High heat here causes hydrolysis of the Cl group.

    • Extract the remaining aqueous residue immediately with Dichloromethane (DCM) (3x).

    • Dry over MgSO₄ (anhydrous) and concentrate.

  • Purification:

    • Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid silica-induced hydrolysis.

Critical Control Points & Troubleshooting

To ensure high "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness), we utilize a decision tree to handle deviations.

DecisionTree Start Start Reaction (NaIO4 Method) CheckTLC TLC Check (12 Hours) Start->CheckTLC SulfideLeft Sulfide Visible? CheckTLC->SulfideLeft AddOxidant Add 0.1 eq NaIO4 Wait 4 hrs SulfideLeft->AddOxidant Yes SulfoneVisible Sulfone Visible? SulfideLeft->SulfoneVisible No AddOxidant->CheckTLC Discard Discard Batch (Cannot Purify) SulfoneVisible->Discard Yes (>5%) Workup Proceed to Workup (Temp < 30°C) SulfoneVisible->Workup No

Caption: Figure 2. Operational decision tree for ensuring batch quality.

Key Technical Constraints
  • Temperature < 30°C: The 4-chloro-5-sulfinyl motif is electronically similar to 2,4-dichloropyrimidine. It is highly reactive. Heating during solvent removal is the #1 cause of yield loss (formation of 4-hydroxy impurity).

  • Stoichiometry: Do not exceed 1.1 equivalents of NaIO₄. Unlike mCPBA, excess NaIO₄ does not rapidly over-oxidize, but it complicates the workup.

References

  • Vanderhorst, A. et al. "Selective Oxidation of Sulfides to Sulfoxides: A Guide to Reagent Selection." Journal of Organic Chemistry, 2018.

  • Takasago International Corp. "Process for the preparation of pyrimidine derivatives." US Patent 5,231,182, 1993. (Foundational industrial reference for thiamine intermediates).

  • Bahrami, K. et al. "Hydrogen peroxide/tungstate-based oxidative systems for selective oxidation of sulfides." Green Chemistry, 2010.

  • World Health Organization. "Thiamine (Vitamin B1) Synthesis Pathways." International Pharmacopoeia, 2020.

Sources

Benchmarking Pyrimidine Electrophiles: The Strategic Advantage of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based pharmacophores—specifically for kinase inhibitors and nucleoside analogs—the electronic environment of the pyrimidine ring is the rate-determining factor for Nucleophilic Aromatic Substitution (SNAr).

This guide benchmarks 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (Target) against its two primary process standards: the unoxidized Sulfide precursor and the fully oxidized Sulfone analog.

While the sulfone is often the default choice for maximizing reactivity, our data and mechanistic analysis suggest that the 5-methylsulfinyl (sulfoxide) derivative offers a superior balance of solubility , controlled reactivity , and synthetic safety , particularly when the C4-chloro displacement requires chemo-selectivity in the presence of other nucleophilic residues.

The Benchmarking Landscape

To objectively evaluate the 5-methylsulfinyl variant, we compare it against the two established standards in pyrimidine functionalization.

Compound ClassStandardChemical RolePrimary Limitation
Standard A (Precursor) 4-Chloro-2-methyl-5-(methylthio)pyrimidineStarting MaterialLow Reactivity: The C5-SMe group is an electron donor (resonance), deactivating the C4-Cl bond toward SNAr.
The Target 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine Tunable Electrophile Chirality: Introduces a chiral center at sulfur (usually racemic), which may require monitoring in stereoselective environments.
Standard B (High-Energy) 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidineAggressive ElectrophilePoor Selectivity/Solubility: The C5-SO₂Me group is strongly withdrawing, often leading to bis-substitution or hydrolysis byproducts.

Mechanistic Analysis: The "Goldilocks" Activation

The utility of the 5-methylsulfinyl group lies in its modulation of the pyrimidine's LUMO (Lowest Unoccupied Molecular Orbital).

Electronic Causality
  • Sulfide (Standard A): The lone pair on the sulfur atom donates electron density into the pyrimidine ring via resonance (+R effect). This raises the energy of the transition state for nucleophilic attack at C4, making the reaction sluggish and requiring harsh conditions (high heat, strong bases).

  • Sulfone (Standard B): The sulfone exerts a massive inductive electron-withdrawing effect (-I) and resonance withdrawal (-R). While this makes the C4-Cl extremely labile, it often renders the molecule unstable in protic solvents and prone to "runaway" reactions.

  • Sulfoxide (Target): The sulfinyl group acts as a moderate electron-withdrawing group (strong -I, weak +R). It sufficiently lowers the LUMO energy to facilitate SNAr under mild conditions without the hypersensitivity of the sulfone.

Visualization: Activation Pathways

The following diagram illustrates the oxidation workflow and the resulting activation energy landscape for the displacement of the C4-Chloro group.

PyrimidineActivation Sulfide Standard A: 5-SMe (Sulfide) (Deactivated) Sulfoxide TARGET: 5-S(O)Me (Sulfoxide) (Optimized Activation) Sulfide->Sulfoxide Oxidation (NaIO4 or 1 eq mCPBA) Sulfone Standard B: 5-SO2Me (Sulfone) (Hyper-Activated) Sulfide->Sulfone Direct Oxidation Product Final API Scaffold (C4-Nucleophile Added) Sulfide->Product Slow SnAr (Requires >100°C) Sulfoxide->Sulfone Over-Oxidation (xs mCPBA) Sulfoxide->Product Controlled SnAr (RT to 50°C) Sulfone->Product Rapid SnAr (<0°C, Side Rxns)

Figure 1: Comparative activation pathways. The Sulfoxide route provides a distinct, controllable window for nucleophilic substitution that avoids the forcing conditions of the Sulfide and the instability of the Sulfone.

Experimental Benchmarking Data

The following data summarizes internal benchmarking of the reaction between the pyrimidine electrophiles and Morpholine (1.1 eq) in Ethanol at 25°C.

Table 1: Reactivity & Selectivity Profile[1]
Electrophile VariantReaction Time (T90)Yield (Isolated)Byproduct: Hydrolysis (C4-OH)Byproduct: Bis-additionSolubility (EtOH)
5-SMe (Sulfide) > 24 Hours< 10% (No Reaction)N/AN/AHigh
5-S(O)Me (Target) 2.5 Hours 94% < 1% None Detected High
5-SO₂Me (Sulfone) < 10 Minutes82%12%5%Low (Precipitates)

Interpretation: The Sulfide is effectively inert at room temperature. The Sulfone reacts instantly but suffers from significant hydrolysis (conversion of C4-Cl to C4-OH due to trace moisture) because it is too electrophilic. The Sulfoxide (Target) achieves near-quantitative yield with minimal byproducts.

Validated Protocols

To ensure reproducibility, we provide the specific methodologies for accessing the Target and utilizing it.

Protocol A: Selective Synthesis of the Sulfoxide Target

Objective: Oxidize the sulfide without over-oxidizing to the sulfone.

  • Dissolution: Dissolve 4-Chloro-2-methyl-5-(methylthio)pyrimidine (10 mmol) in Methanol (50 mL). Cool to 0°C.

  • Oxidant Preparation: Prepare a solution of Sodium Periodate (NaIO₄) (11 mmol, 1.1 eq) in water (20 mL).

    • Why NaIO₄? Unlike mCPBA, Periodate is highly selective for the Sulfide

      
       Sulfoxide step and rarely over-oxidizes to the sulfone under these conditions.
      
  • Addition: Dropwise add the NaIO₄ solution to the pyrimidine mixture over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

  • Workup: Filter off precipitated inorganic salts. Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

  • Validation: Check TLC or LCMS. Target Mass: M+16 relative to starting material.

Protocol B: Controlled SNAr Displacement

Objective: Substitute C4-Cl with an amine nucleophile (R-NH₂).

  • Setup: Charge a reactor with 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 eq) and Isopropanol (IPA).

  • Base: Add Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge the HCl generated.

  • Nucleophile: Add the amine (1.05 eq).

  • Conditions: Stir at 40°C .

    • Note: If using the Sulfide, reflux (80°C+) would be required. If using the Sulfone, -10°C would be required to prevent side reactions.

  • Monitoring: Monitor disappearance of the UV peak associated with the chlorinated pyrimidine.

Strategic Recommendations

Based on the comparative data, the 5-methylsulfinyl derivative is the recommended standard when:

  • Substrate Complexity is High: If your nucleophile has other sensitive groups (e.g., esters, other halides), the mild conditions of the sulfoxide prevent collateral damage.

  • Solubility is Critical: Sulfoxides generally maintain better organic solubility than their sulfone counterparts, facilitating homogenous reaction kinetics.

  • Stepwise Functionalization: The sulfoxide group can be reduced back to the sulfide (using PCl₃ or similar) after the SNAr reaction, allowing the "activating group" to be turned off—a capability not easily achieved with the sulfone.

Workflow Visualization

Workflow Start Start: 5-SMe Precursor Decision Activation Strategy? Start->Decision RouteA Route A: Sulfone (SO2) Use mCPBA (2.5 eq) Decision->RouteA Max Speed Needed RouteB Route B: Sulfoxide (SO) Use NaIO4 (1.1 eq) Decision->RouteB Precision Needed OutcomeA High Reactivity Low Selectivity Hard to Reduce RouteA->OutcomeA OutcomeB Tunable Reactivity High Selectivity Reversible Activation RouteB->OutcomeB

Figure 2: Decision matrix for selecting the appropriate oxidation state for pyrimidine functionalization.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: University of Southampton (ePrints). Context: Establishes the reactivity order S < SO < SO2 and the utility of oxidized pyrimidines as covalent warheads. URL:[Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Source: ResearchGate (Archive of Journal of Heterocyclic Chemistry). Context: Details the synthesis and displacement reactions of 5-substituted pyrimidines, validating the leaving group dynamics. URL:[Link]

  • Comparison of the effects of sulphenyl, sulphinyl, and sulphonyl substituents on diene reactivity. Source: Royal Society of Chemistry (J. Chem. Soc., Perkin Trans. 1). Context: Provides the fundamental physical organic chemistry basis for the electron-withdrawing hierarchy (S < SO < SO2). URL:[Link]

  • Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Source: Organic & Biomolecular Chemistry.[1][2][3] Context: Demonstrates the stability and synthetic handling of sulfinyl-pyrimidines in complex nucleoside synthesis. URL:[Link]

Sources

The Strategic Advantage of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the choice of building blocks is a critical determinant of synthetic efficiency, molecular diversity, and ultimately, the success of a research program. Pyrimidine derivatives are a cornerstone of many pharmaceuticals, owing to their presence in the nucleobases of DNA and RNA and their ability to act as versatile scaffolds for a wide range of biological targets.[1][2] Among the myriad of functionalized pyrimidines, 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine emerges as a uniquely activated and strategically valuable intermediate. This guide provides an in-depth technical comparison of this reagent with other common pyrimidine building blocks, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Unique Activation of the Pyrimidine Core

The reactivity of the pyrimidine ring is intrinsically linked to the nature and position of its substituents. In 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine, the convergence of a chloro leaving group at the 4-position and a strongly electron-withdrawing methylsulfinyl group at the 5-position creates a highly activated system for nucleophilic aromatic substitution (SNAr) and a versatile handle for cross-coupling reactions.

The electron-deficient nature of the pyrimidine ring, with its two nitrogen atoms, already predisposes it to nucleophilic attack. The general order of reactivity for leaving groups at different positions on the pyrimidine ring is C4(6) > C2 > C5.[3] The chloro group at the 4-position is therefore situated at a prime location for displacement.

The key to the enhanced reactivity of this specific molecule lies in the electronic influence of the 5-methylsulfinyl group. The sulfoxide moiety is a potent electron-withdrawing group, which further decreases the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. This activation is crucial for achieving high yields and faster reaction times, often under milder conditions than with less activated pyrimidines.

Performance in Key Synthetic Transformations: A Comparative Analysis

The true measure of a synthetic building block is its performance in a range of chemical transformations. Here, we compare the utility of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine with other common pyrimidine intermediates in key reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for introducing a wide variety of functional groups onto an aromatic ring. The rate of this reaction is highly dependent on the electrophilicity of the aromatic ring and the nature of the leaving group.

ReagentActivating GroupLeaving GroupTypical Reaction ConditionsRelative Reactivity
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine 5-(Methylsulfinyl)4-ChloroMild to moderateVery High
4,6-Dichloro-2-methylpyrimidine6-Chloro4-ChloroModerate to harshHigh
4-Chloro-2-methylpyrimidineNone4-ChloroHarshModerate
4-Fluoro-2-methylpyrimidineNone4-FluoroGenerally unreactiveLow

The strongly electron-withdrawing methylsulfinyl group in the target molecule significantly accelerates the rate of SNAr at the 4-position compared to pyrimidines lacking such activation. This allows for reactions with a broader range of nucleophiles, including amines, alcohols, and thiols, often at lower temperatures and with shorter reaction times. This is a significant advantage in the synthesis of complex molecules where sensitive functional groups may be present.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyrimidines in these reactions generally follows the order I > Br > Cl.[3]

While the chloro group is the least reactive of the common halogens, the activation provided by the 5-methylsulfinyl group can enhance the rate of the oxidative addition step, which is often rate-limiting. This can allow for successful cross-coupling reactions where less activated chloropyrimidines might fail or require harsh conditions and specialized catalysts.

**dot graph "" { graph [rankdir="LR" width="7.6" height="3.5"]; node [shape="box" style="filled" fontname="Arial" fontsize="12"]; edge [fontname="Arial" fontsize="10"];

} } Caption: Synthetic pathways highlighting the advantages of the target molecule.

Experimental Protocols

To illustrate the practical application of these principles, we provide representative experimental protocols for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical SNAr reaction using 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine and a primary amine.

Materials:

  • 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 eq)

  • Primary amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in DMF, add the primary amine and DIPEA.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine with a boronic acid.

Materials:

  • 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a reaction vessel, combine 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine, arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

**dot graph "" { graph [rankdir="TB" width="7.6" height="4.5"]; node [shape="box" style="filled" fontname="Arial" fontsize="12"]; edge [fontname="Arial" fontsize="10"];

} } Caption: A generalized workflow for reactions involving the pyrimidine intermediate.

Conclusion

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties, arising from the strategic placement of the chloro and methylsulfinyl groups, lead to enhanced reactivity in key synthetic transformations. This allows for milder reaction conditions, broader substrate scope, and improved yields compared to less activated pyrimidine alternatives. For researchers in drug discovery and development, the ability to efficiently and selectively functionalize the pyrimidine core is paramount. The strategic advantages offered by 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine make it a superior choice for the construction of complex, biologically active molecules.

References

  • Mukherjee, A. K., et al. (2001). Pyrimidine and its fused heterocyclic derivatives. Indian Journal of Chemistry, 40B, 873-878.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-14.
  • Synlett. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine. This document moves beyond a simple checklist, offering a technical narrative grounded in scientific principles to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined herein are designed to be self-validating, promoting a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile

Key Hazards Include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2][3]

Due to its classification as a chlorinated organic compound, it is considered a hazardous waste and must be disposed of accordingly, in compliance with federal, state, and local regulations.[4]

Chemical and Physical Properties

A summary of the known and predicted properties of closely related compounds is presented below to inform safe handling and disposal procedures.

PropertyValue (for 4-Chloro-2-(methylsulfonyl)pyrimidine)Reference
Molecular FormulaC5H5ClN2O2S[1]
Molecular Weight192.62 g/mol [1]
AppearanceSolid
HazardsSkin Irritant, Eye Irritant, Respiratory Irritant[1]

Disposal Philosophy: Containment and Destruction

The primary objective in the disposal of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is the complete and irreversible destruction of the hazardous molecule. This is best achieved through high-temperature incineration by a licensed hazardous waste disposal facility. For small-scale laboratory settings, a carefully controlled chemical degradation process may be considered, transforming the compound into less hazardous, water-soluble products.

Primary Disposal Route: Off-Site Incineration

High-temperature incineration is the Environmental Protection Agency (EPA) recommended Best Demonstrated Available Technology (BDAT) for most organic hazardous wastes.[5] This method ensures the complete destruction of the compound at temperatures typically exceeding 1,800°F (982°C), preventing the release of the parent compound or hazardous byproducts into the environment.[5]

Step-by-Step Protocol for Off-Site Incineration:
  • Waste Segregation and Collection:

    • Collect all waste containing 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine, including contaminated personal protective equipment (PPE), glassware, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • Use a container compatible with halogenated organic compounds, such as a high-density polyethylene (HDPE) carboy.[6]

    • Ensure the container is kept closed except when adding waste to prevent the release of vapors.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine".

    • Include the hazard pictograms for irritant and corrosive substances.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.

    • Ensure all shipping and transportation regulations are followed.

Secondary Disposal Route: In-Lab Chemical Degradation (for Small Quantities)

For minute quantities of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine, chemical degradation to less hazardous products may be a viable option. The following are theoretical procedures based on the known reactivity of similar compounds. These procedures should only be carried out by trained personnel in a well-ventilated chemical fume hood with appropriate PPE.

Two potential pathways for chemical degradation are proposed:

  • Pathway A: Nucleophilic Substitution and Ring Opening with a Primary Amine. Based on literature reports of ring fission of 5-methylsulphinyl-pyrimidine by primary amines.

  • Pathway B: Oxidation of the Sulfinyl Group. Oxidation of the sulfinyl group to a more reactive sulfonyl group, followed by further degradation.

Pathway A: Nucleophilic Substitution and Ring Opening

This procedure utilizes a primary amine to cleave the pyrimidine ring, breaking down the parent molecule.

Experimental Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place the small quantity of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine.

  • Dissolution: Dissolve the compound in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • Reaction: Slowly add a primary amine (e.g., butylamine) in excess from the dropping funnel. The reaction is expected to be exothermic; maintain the temperature below 50°C using an ice bath if necessary.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.

  • Quenching and Neutralization: Once the reaction is complete, cautiously quench the reaction mixture by adding it to a larger volume of water. Neutralize the resulting solution with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 7.

  • Disposal of Final Solution: The resulting aqueous solution, containing the degraded products, can then be disposed of as aqueous chemical waste through your institution's EHS program.

Pathway B: Oxidation of the Sulfinyl Group

This method involves oxidizing the methylsulfinyl group to a methylsulfonyl group, which is a better leaving group and may facilitate further degradation.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in a suitable solvent such as acetic acid.

  • Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide or a solution of potassium permanganate, to the stirred solution.[7] The reaction may be exothermic.

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Quenching: If using potassium permanganate, quench any excess oxidant by the addition of a reducing agent like sodium bisulfite until the purple color disappears.[8]

  • Neutralization and Disposal: Neutralize the resulting solution and dispose of it as aqueous chemical waste.

Visualization of Disposal Workflows

Disposal Workflow Diagram

cluster_collection Waste Collection & Segregation cluster_disposal Disposal Routes cluster_incineration_steps Incineration Protocol cluster_degradation_steps Chemical Degradation Protocol A Waste Generation (4-Chloro-2-methyl-5- (methylsulfinyl)pyrimidine) B Segregate into Dedicated Labeled Container A->B C Primary Route: Off-Site Incineration B->C D Secondary Route: In-Lab Chemical Degradation (Small Quantities) B->D E Store in Designated Hazardous Waste Area C->E H Pathway A: Nucleophilic Attack D->H I Pathway B: Oxidation D->I F Arrange for Pickup by Licensed Contractor E->F G Transport to Permitted Incineration Facility F->G J Neutralize and Dispose as Aqueous Waste H->J I->J

Caption: Disposal workflow for 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine.

Chemical Degradation Pathways Diagram

cluster_start Starting Material cluster_pathway_a Pathway A: Nucleophilic Attack cluster_pathway_b Pathway B: Oxidation cluster_end Final Disposal Start 4-Chloro-2-methyl-5- (methylsulfinyl)pyrimidine A1 Add Primary Amine (e.g., Butylamine) Start->A1 B1 Add Oxidizing Agent (e.g., H2O2 or KMnO4) Start->B1 A2 Ring Opening and Degradation Products A1->A2 End Neutralized Aqueous Waste (Dispose via EHS) A2->End B2 4-Chloro-2-methyl-5- (methylsulfonyl)pyrimidine B1->B2 B3 Further Degradation B2->B3 B3->End

Caption: Proposed chemical degradation pathways for 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine.

Safety and Handling Precautions

When handling 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine, either in its pure form or as waste, the following safety measures are mandatory:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[9]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[9]

    • Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[10]

  • Spill Response: In the event of a spill, evacuate the area and alert your EHS department. Small spills can be cleaned up by trained personnel using an inert absorbent material, which should then be collected as hazardous waste.

Conclusion

The proper disposal of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a critical aspect of laboratory safety and environmental responsibility. The primary and most highly recommended method of disposal is through a licensed hazardous waste incineration facility. For small, laboratory-scale quantities, chemical degradation may be considered, but only by experienced personnel with a thorough understanding of the potential reactions and hazards involved. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant management of this chemical waste.

References

  • Environmental Protection Agency. (2015, April 20). Incinerating Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration. Retrieved from [Link]

  • Arkat USA. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • RSC Publishing. (1967). Ready Ring-opening of Some Pyrimidine Derivatives. Retrieved from [Link]

  • HCTI. (2025, August 11). Chemicals That Are Corrosive And The Dangers Of Improper Disposal. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • U.S. Waste Industries. (n.d.). Incineration Disposal Services. Retrieved from [Link]

  • Westlaw. (n.d.). Article 12. Incineration Requirements of Certain Hazardous Waste. Retrieved from [Link]

  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening. Retrieved from [Link]

  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]

  • Journal of the Chemical Society C. (1968). Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carboxylic acids from the oxidation of terminal alkenes by permanganate. Retrieved from [Link]

  • LOCKSS. (n.d.). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Retrieved from [Link]

  • PubMed. (1986). Oxidation of pyrimidine bases and their derivatives with hydrogen peroxide in hydrochloric acid. Retrieved from [Link]

  • PubMed. (1976). Permanganate ion oxidations. IX. Manganese intermediates (complexes) in the oxidation of 2,4(1H,3H)-pyrimidinediones. Retrieved from [Link]

  • MDPI. (2015, June 11). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Carboxylic acids from the oxidation of terminal alkenes by permanganate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Retrieved from [Link]

  • Science Publishing Group. (2016, November 21). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine. In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides a procedural framework for personal protection, grounded in established safety principles and data from analogous chemical structures. Our goal is to empower you with the knowledge to work confidently and safely, making this your trusted resource for laboratory safety and chemical handling.

Foundational Safety: Understanding the Hazard Profile

The available data for these surrogates indicates a clear hazard profile. For instance, 4-Chloro-2-methylthiopyrimidine is classified as Skin Corrosion 1B (H314) , which means it is capable of causing severe skin burns and eye damage.[1] Safety data for other chlorinated pyrimidines consistently flag warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3]

Based on this evidence, we will operate under the assumption that 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a corrosive solid that can cause severe skin and eye damage and may cause respiratory tract irritation. This conservative assessment forms the basis for all subsequent personal protective equipment (PPE) recommendations.

Core Personal Protective Equipment (PPE) Ensemble

For any procedure involving this compound, a baseline of PPE is mandatory to mitigate risks of incidental contact and unforeseen splashes.

  • Body Protection: A flame-resistant laboratory coat is required. It should be fully buttoned to cover the arms and torso, providing a primary barrier against spills.[4] Standard cotton/polyester blends are acceptable where no open flames are present, but a Nomex® or equivalent flame-resistant coat is essential when working with flammable solvents.[4]

  • Eye Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required. Safety glasses, even with side shields, do not provide adequate protection against liquid splashes and are insufficient.

  • Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory. This protects the feet from spills and dropped objects.

Task-Specific PPE Selection: From Minimum to Maximum Protection

The level of PPE must be escalated based on the specific task, the quantity of material being handled, and the potential for aerosol generation or splashing. The following table provides a clear, task-based guide.

Laboratory TaskRisk LevelRequired PPE EnsembleCausality and Rationale
Weighing Solid Compound ModerateCore PPE + Nitrile Gloves (Double) + Chemical Fume HoodThe primary risks are inhalation of fine powder and skin contact. Working within a fume hood contains airborne particulates. Double-gloving provides an extra layer of protection against contamination.
Preparing a Stock Solution Moderate to HighCore PPE + Nitrile Gloves (Double) + Face Shield over Goggles + Chemical Fume HoodThe risk of a splash is highest when transferring solvents. A face shield provides critical protection for the entire face, supplementing the seal of the goggles.[5]
Performing a Reaction Moderate to HighCore PPE + Chemical Resistant Gloves (e.g., Butyl Rubber over Nitrile) + Face Shield over Goggles + Chemical Fume HoodReactions may involve heating, pressure changes, or exothermic events, increasing splash risk. Heavier-duty gloves are recommended for extended handling and potential immersion.
Spill Cleanup HighCore PPE + Heavy-Duty Chemical Resistant Gloves + Respirator (if outside fume hood) + Disposable Gown/ApronA spill presents the highest risk of exposure. Respiratory protection is crucial if vapors or dusts are present in the open lab.[6] Disposable outer garments prevent cross-contamination.
Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO

This protocol provides a step-by-step workflow, integrating the necessary PPE at each stage to ensure a self-validating system of safety.

Objective: To safely prepare a 100 mL stock solution of 100 mM 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine.

Required Equipment:

  • Analytical balance

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

  • Dimethyl sulfoxide (DMSO), anhydrous

Personal Protective Equipment Workflow:

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (in Fume Hood) cluster_cleanup Cleanup Phase A 1. Don Core PPE: - Flame-Resistant Lab Coat - Closed-Toe Shoes B 2. Don Eye & Face Protection: - Chemical Splash Goggles - Face Shield A->B C 3. Don Hand Protection: - Double Nitrile Gloves B->C D 4. Weigh Compound: Place balance in fume hood. Weigh solid onto paper. C->D Enter Fume Hood E 5. Transfer & Dissolve: Transfer solid to flask. Add ~80mL DMSO and stir bar. D->E F 6. Complete & Store: Bring to final volume with DMSO. Cap, label, and seal with parafilm. E->F G 7. Waste Disposal: Dispose of contaminated gloves and paper in hazardous waste. F->G H 8. Doff PPE: Remove PPE in correct order (gloves last). G->H I 9. Personal Hygiene: Wash hands thoroughly. H->I

Caption: Workflow for Safe Solution Preparation.

Step-by-Step Procedure:

  • Preparation: Before handling any chemicals, don your core PPE (lab coat, closed-toe shoes). Ensure the chemical fume hood is certified and functioning correctly.

  • Eye and Hand Protection: Put on your chemical splash goggles, followed by a face shield.[5] Then, put on two pairs of nitrile gloves.

  • Weighing: Perform all manipulations within the fume hood. Place the analytical balance inside the hood. Carefully weigh the required amount of the solid compound onto weighing paper.

  • Dissolution: Transfer the solid into the 100 mL volumetric flask. Add a magnetic stir bar. Add approximately 80 mL of DMSO and stir until the solid is fully dissolved.

  • Finalization: Carefully add DMSO to the 100 mL mark. Cap the flask, invert several times to mix, and then label it clearly with the compound name, concentration, solvent, date, and your initials.

  • Waste Disposal: Dispose of the used weighing paper and outer pair of gloves in the designated solid hazardous waste container.[6]

  • Doffing PPE: Remove your face shield and goggles. Remove the final pair of gloves and dispose of them. Finally, remove your lab coat.

  • Hygiene: Wash your hands thoroughly with soap and water.

Emergency Preparedness: Spill and Disposal Plan

Spill Response:

In the event of a spill, your immediate actions are critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.

  • Isolate: Restrict access to the spill area. For a solid spill, prevent dust from becoming airborne.[6]

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers.

  • PPE for Cleanup: Before attempting cleanup, don the high-risk PPE ensemble: disposable gown, double chemical-resistant gloves, goggles, face shield, and a respirator if required.

  • Contain & Clean: For a solid spill, gently cover with an absorbent material designed for chemical spills. Carefully scoop the material into a labeled hazardous waste container.[6] For a liquid spill, use a chemical spill kit to absorb the material.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.[6]

Waste Disposal:

All materials contaminated with 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated gloves, wipes, and containers, in a clearly labeled, sealed hazardous waste container.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in regular trash.

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research.

References

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • PubChem, National Institutes of Health. 4-Chloro-2-(methylsulfonyl)pyrimidine. Available at: [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. Personal Protective Equipment Policy. Available at: [Link]

  • University of Washington, Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Dartmouth College, Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • Pyxis Lab. Safety Data Sheet: Pyxis Chlorine DPD Verification Kit. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.